4-methoxy-N-(1-naphthyl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-naphthalen-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-21-14-9-11-15(12-10-14)22(19,20)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIAXNFZLJUXNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-methoxy-N-(1-naphthyl)benzenesulfonamide: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4-methoxy-N-(1-naphthyl)benzenesulfonamide. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, materials science, and drug discovery. The guide includes a summary of known chemical data, a detailed, adaptable synthesis and characterization protocol, and an examination of a key synthetic application involving iridium-catalyzed C-H functionalization.
Chemical Properties and Structure
This compound is an aromatic sulfonamide characterized by a methoxy-substituted benzene ring linked through a sulfonamide group to a naphthalene moiety. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be derived from its chemical identity and comparison with structurally similar molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₃S | Thermo Scientific |
| Molecular Weight | 313.37 g/mol | Thermo Scientific |
| CAS Number | 56799-97-4 | ChemicalBook[1] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
The structure of this compound consists of a 4-methoxybenzenesulfonyl group bonded to the nitrogen atom of 1-naphthylamine.
Experimental Protocols
Synthesis of this compound
This synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-naphthylamine in the presence of a base.
Materials:
-
4-methoxybenzenesulfonyl chloride
-
1-naphthylamine
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-naphthylamine (1.0 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the cooled mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
General synthesis workflow for this compound.
Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and methoxybenzene rings, the methoxy group protons, and the N-H proton of the sulfonamide. The ¹³C NMR will show the corresponding carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the N-H bond, aromatic C-H bonds, the S=O stretching of the sulfonamide group, and the C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Melting Point Analysis: The melting point of the purified compound should be determined to assess its purity.
Iridium-Catalyzed peri-C-H Vinylation
A notable application of N-(1-naphthyl)benzenesulfonamides is their use in iridium-catalyzed C-H bond activation at the peri-position (C-8) of the naphthalene ring for the synthesis of 8-vinyl-1-naphthol derivatives. This reaction provides a highly selective method for the functionalization of the naphthalene core.
Experimental Protocol for peri-C-H Vinylation
Materials:
-
This compound
-
Internal alkyne (e.g., diphenylacetylene)
-
[IrCl(cod)]₂ (cod = 1,5-cyclooctadiene)
-
PBu₃ (tri-tert-butylphosphine)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the internal alkyne (1.2 equivalents), [IrCl(cod)]₂ (catalytic amount, e.g., 2.5 mol%), and PBu₃ (catalytic amount, e.g., 5 mol%).
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the corresponding 8-vinyl-1-naphthol derivative.
Logical relationship in the iridium-catalyzed peri-C-H vinylation.
Biological Activity
Currently, there is no specific published data on the biological activity or signaling pathway involvement of this compound. However, the broader class of sulfonamides is well-known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3]. Furthermore, various methoxy-substituted sulfonamide derivatives have been investigated as potential therapeutic agents, including inhibitors of PI3K/mTOR pathways and as antiplatelet agents[4][5][6]. The presence of the naphthalene moiety may also confer unique biological properties, as naphthalimide derivatives have been explored for their diverse pharmacological effects[7].
Future research could explore the biological profile of this compound, focusing on its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent.
Conclusion
This compound is a compound with potential applications in synthetic chemistry, particularly in the field of C-H functionalization. This guide provides a foundational understanding of its chemical properties and outlines adaptable experimental protocols for its synthesis, characterization, and further reaction. While its biological profile remains to be elucidated, the structural motifs present in the molecule suggest that it could be a valuable candidate for future drug discovery and development efforts. Further research is warranted to fully characterize this compound and explore its potential applications.
References
- 1. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 2. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 4-methoxy-N-(1-naphthyl)benzenesulfonamide: A Technical Guide
Introduction
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-methoxy-N-(1-naphthyl)benzenesulfonamide. In the realm of drug discovery and materials science, a thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
It is important to note that a comprehensive search of available scientific literature and databases did not yield a complete set of published experimental spectroscopic data specifically for this compound. Therefore, this guide presents a combination of data from closely related analogs and theoretical predictions based on fundamental spectroscopic principles to offer a robust estimation of its spectral properties.
Predicted Spectroscopic Data
The following sections detail the anticipated NMR, IR, and MS data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These estimations are derived from data reported for analogous compounds, primarily 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxybenzene and naphthalene rings, the methoxy group protons, and the N-H proton of the sulfonamide linkage.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | ~ 3.8 | ~ 55.6 |
| N-H Proton | Dependent on solvent and concentration | - |
| Aromatic Protons (Methoxybenzene Ring) | 6.8 - 7.8 | 114 - 164 |
| Aromatic Protons (Naphthalene Ring) | 7.2 - 8.0 | 121 - 137 |
Note: The chemical shifts are approximate and can be influenced by the solvent used for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, S=O, C-O, and aromatic C-H and C=C bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H | 3300 - 3200 | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Asymmetric SO₂ | 1350 - 1300 | Stretching |
| Symmetric SO₂ | 1170 - 1150 | Stretching |
| C-N | 1360 - 1250 | Stretching |
| C-O (Aryl-ether) | 1275 - 1200 | Asymmetric Stretching |
| C-O (Aryl-ether) | 1075 - 1020 | Symmetric Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₇H₁₅NO₃S), the expected molecular weight is approximately 325.08 g/mol .
Expected Fragmentation Pattern:
The molecule is expected to fragment at the sulfonamide bond. Key fragments would likely include:
-
[M]⁺: The molecular ion peak.
-
[M - C₇H₇O₂S]⁺: Loss of the 4-methoxybenzenesulfonyl group.
-
[C₇H₇O₂S]⁺: The 4-methoxybenzenesulfonyl cation.
-
[C₁₀H₇NH]⁺: The N-(1-naphthyl)amino fragment.
-
[C₁₀H₇]⁺: The naphthyl cation.
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, a general and widely applicable method for the synthesis of sulfonamides is provided below. This can be adapted by researchers for the synthesis of the target compound.
General Synthesis of N-Aryl-benzenesulfonamides
This procedure involves the reaction of an arylamine with a benzenesulfonyl chloride in the presence of a base.
Materials:
-
1-Naphthylamine
-
4-Methoxybenzenesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-naphthylamine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1 equivalent) in dichloromethane to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Quench the reaction by adding 1M HCl solution.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.
The Promising Biological Landscape of 4-Methoxy-N-(1-naphthyl)benzenesulfonamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-methoxy-N-(1-naphthyl)benzenesulfonamide represent a compelling, albeit underexplored, class of compounds with significant therapeutic potential. While comprehensive research on this specific scaffold is nascent, analysis of structurally related benzenesulfonamides and naphthalene-containing molecules reveals a strong basis for their likely biological activities, particularly in the realms of anticancer and enzyme-inhibitory applications. This technical guide synthesizes the available data on analogous compounds to provide a predictive framework for the biological activities, mechanisms of action, and experimental evaluation of this compound derivatives. This document is intended to serve as a foundational resource to stimulate and guide future research and development in this promising area of medicinal chemistry.
Introduction: The Therapeutic Potential of the Benzenesulfonamide and Naphthalene Moieties
The benzenesulfonamide core is a well-established pharmacophore, present in a wide array of clinically approved drugs exhibiting antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The sulfonamide group is a key structural feature, often involved in critical binding interactions with biological targets, most notably as a zinc-binding group in metalloenzymes such as carbonic anhydrases.[3][4] The 4-methoxy substitution on the benzene ring can influence the electronic properties and metabolic stability of the molecule, potentially enhancing its pharmacological profile.[5]
The naphthalene moiety is also a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[6][7] Its extended aromatic system allows for significant van der Waals and π-π stacking interactions within protein binding pockets, contributing to potent biological activity.[6] The combination of the 4-methoxybenzenesulfonamide unit with the N-(1-naphthyl) group, therefore, presents a unique chemical architecture with the potential for novel and potent biological activities.
Predicted Biological Activities and Mechanistic Insights
Based on the activities of structurally related compounds, this compound derivatives are predicted to exhibit a range of biological effects. The most prominent of these are anticancer and enzyme inhibitory activities.
Anticancer Activity
Benzenesulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, disruption of cell cycle progression, and induction of apoptosis.[3][8] The overexpression of carbonic anhydrase IX (CA IX) in hypoxic tumors makes it a prime target for anticancer sulfonamides.[3]
Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumor Cells
Caption: Predicted mechanism of anticancer activity via carbonic anhydrase IX inhibition.
Enzyme Inhibition
Beyond carbonic anhydrases, the sulfonamide scaffold is a versatile inhibitor of other enzyme classes. For instance, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and cancer.[9]
Quantitative Data on Structurally Related Compounds
To provide a quantitative basis for the potential efficacy of this compound derivatives, the following tables summarize the biological activities of analogous compounds.
Table 1: Anticancer and Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound Class | Target Cell Line / Enzyme | Activity Metric | Value | Reference |
| Thiazolone-benzenesulfonamides | MDA-MB-231 (Breast Cancer) | IC50 | 1.52 - 6.31 µM | [8] |
| Thiazolone-benzenesulfonamides | MCF-7 (Breast Cancer) | IC50 | 1.52 - 6.31 µM | [8] |
| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | IC50 | 10.93 - 25.06 nM | [8] |
| 1,3,5-Triazinyl benzenesulfonamides | MDA-MB-468 (Breast Cancer) | % Growth Inhibition | 62% | [3] |
| 1,3,5-Triazinyl benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | KI | 38.8 nM | [3] |
Table 2: 12-Lipoxygenase Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound Class | Target Enzyme | Activity Metric | Value | Reference |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-Lipoxygenase (12-LOX) | IC50 | Nanomolar (nM) range | [9] |
Experimental Protocols
The evaluation of the biological activity of novel this compound derivatives would involve a series of standard in vitro assays.
General Workflow for Anticancer Activity Screening
Caption: A generalized workflow for the in vitro evaluation of anticancer activity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Carbonic Anhydrase Inhibition Assay Protocol
The inhibitory activity against CA isoforms can be determined using a stopped-flow CO2 hydration assay.
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isozyme and the test compounds in buffer (e.g., Tris-HCl with Na2SO4).
-
Assay Initiation: Mix the enzyme solution with the inhibitor solution and incubate for a specified time at a controlled temperature.
-
CO2 Hydration Measurement: Mix the enzyme-inhibitor solution with a CO2-saturated buffer solution in a stopped-flow instrument.
-
Data Acquisition: Monitor the change in pH using a pH indicator and calculate the initial rates of the enzymatic reaction.
-
Data Analysis: Determine the IC50 and/or KI values by plotting the enzyme activity against the inhibitor concentration.
Structure-Activity Relationships (SAR)
While specific SAR data for this compound derivatives is not available, general principles can be inferred from related benzenesulfonamide inhibitors.[4]
Logical Relationship: Key Structural Features for Biological Activity
Caption: Predicted structure-activity relationships for the core scaffold.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the field of oncology. The synthesis and systematic biological evaluation of a library of these derivatives are warranted to elucidate their full therapeutic potential. Future research should focus on:
-
Synthesis of a diverse library of derivatives with modifications on both the naphthalene and benzene rings to establish clear structure-activity relationships.
-
Broad-spectrum biological screening against a panel of cancer cell lines and a variety of enzymes to identify lead compounds.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most active compounds.
-
In vivo efficacy and pharmacokinetic studies of lead candidates in relevant animal models.
This technical guide provides a strategic starting point for the exploration of this compound derivatives as a new frontier in drug discovery.
References
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Benzenesulfonamide-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse mechanisms of action. From established antibacterial and diuretic drugs to promising anticancer and anti-inflammatory candidates, the versatility of this chemical moiety is remarkable. This technical guide provides a comprehensive overview of the core mechanisms through which benzenesulfonamide-containing compounds exert their pharmacological effects, with a focus on quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Carbonic Anhydrase Inhibition: A Major Avenue for Therapeutic Intervention
A primary and extensively studied mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2][3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological and pathological processes.[2][3] The sulfonamide group of these compounds coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO2 hydration reaction and leading to potent inhibition.
Anticancer Activity
In the context of oncology, the inhibition of tumor-associated CA isoforms, particularly CA IX and CA XII, is a key strategy.[4][5][6] These isoforms are often overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[6] By inhibiting these enzymes, benzenesulfonamide-based drugs can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.[4][5]
dot
Caption: Carbonic Anhydrase IX Inhibition Pathway.
Antimicrobial Effects
The antibacterial action of sulfonamides, the first class of synthetic antimicrobial agents, is a classic example of their mechanism.[7] Bacteria, unlike mammals, cannot utilize pre-formed folic acid and must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS). Sulfonamides act as competitive inhibitors of DHPS, mimicking its natural substrate, para-aminobenzoic acid (PABA). This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately bacterial growth and replication.[7]
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound | Target Isoform(s) | IC50 / Ki (nM) | Cell Line / Assay Condition | Reference |
| Acetazolamide (Standard) | hCA I, II, IX, XII | Kᵢ: 250 (hCA I), 12.1 (hCA II), 25.7 (hCA IX) | Enzyme Inhibition Assay | [5] |
| Compound 10b | hCA IX, hCA XII | Kᵢ: 6.6 (hCA IX), 8.9 (hCA XII) | Enzyme Inhibition Assay | [8] |
| Compound 17a | hCA IX, hCA XII | Kᵢ: 6.6 (hCA IX), 8.9 (hCA XII) | Enzyme Inhibition Assay | [8] |
| Compound 4h | hCA IX | Kᵢ: 1.5 - 38.9 | Enzyme Inhibition Assay | [9] |
| Compound 5h | hCA XII | Kᵢ: 0.8 - 12.4 | Enzyme Inhibition Assay | [9] |
| Indole-based benzenesulfonamide (A6) | - | IC₅₀: > 100 µM | MDA-MB-231 cells | [10] |
| Indole-based benzenesulfonamide (A15) | - | IC₅₀: ~50 µM | MCF-7 and SK-BR-3 cells | [10] |
| Benzenesulfonamide-bearing imidazole (Compound 16) | - | EC₅₀: 20.5 ± 3.6 µM | MDA-MB-231 cells | [11] |
| Benzenesulfonamide-bearing imidazole (Compound 23) | - | EC₅₀: 27.8 ± 2.8 µM | IGR39 cells | [11] |
Targeting Receptor Tyrosine Kinases in Cancer Therapy
Receptor tyrosine kinases (RTKs) are cell surface receptors that play crucial roles in regulating cell growth, proliferation, differentiation, and survival.[12][13] Dysregulation of RTK signaling is a common feature of many cancers. Several benzenesulfonamide-containing compounds have been developed as inhibitors of various RTKs, including the Tropomyosin receptor kinase A (TrkA).[14] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-MAPK pathway, ultimately leading to reduced cell proliferation and induction of apoptosis.[14][15]
dot
Caption: Receptor Tyrosine Kinase Signaling and Inhibition.
Quantitative Data: Receptor Tyrosine Kinase Inhibition
| Compound | Target Kinase(s) | IC50 (µM) | Cell Line | Reference |
| AL106 | TrkA | 58.6 | U87 Glioblastoma | [14] |
| Cisplatin (Reference) | - | 53 | U87 Glioblastoma | [14] |
| Fedratinib | JAK2, FLT3, RET | 0.003 (JAK2), 0.015 (FLT3), 0.048 (RET) | Cell-free assays | [] |
| Pexidartinib | CSF-1R, Kit, FLT3 | 0.02 (CSF-1R), 0.01 (Kit), 0.16 (FLT3) | - | [] |
| Dacomitinib | EGFR, ERBB2, ERBB4 | 0.006 (EGFR), 0.0457 (ERBB2), 0.0737 (ERBB4) | Cell-based assays | [] |
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][17] Aberrant activation of this pathway is implicated in the development of numerous cancers. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation.[18] Wnt ligand binding to its receptor complex leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation.[1][18] Some benzenesulfonamide-containing compounds have been shown to inhibit this pathway, leading to decreased levels of nuclear β-catenin and downregulation of its target genes.
dot
Caption: Wnt/β-catenin Signaling Pathway.
Diuretic Action
Certain benzenesulfonamide derivatives function as diuretics by inhibiting the reabsorption of sodium and water in the kidneys. While some act as carbonic anhydrase inhibitors in the proximal convoluted tubule, others have different mechanisms. For instance, some newer compounds have been shown to inhibit urea transporters, which are crucial for the urine-concentrating mechanism. By blocking these transporters, they induce diuresis without causing significant electrolyte imbalances.
Experimental Protocols
Carbonic Anhydrase Activity Assay (Colorimetric)
dot
Caption: Carbonic Anhydrase Activity Assay Workflow.
Objective: To measure the carbonic anhydrase activity in a sample.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Carbonic Anhydrase (CA) Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
CA Positive Control (e.g., bovine erythrocyte CA)
-
CA Inhibitor (e.g., Acetazolamide) for negative control
-
Sample (e.g., cell lysate, purified enzyme)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Sample and Control Preparation:
-
Add samples, positive control, and negative control (sample/positive control + inhibitor) to separate wells of the microplate.
-
Add CA Assay Buffer to each well to bring the final volume to a predetermined level (e.g., 95 µL).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Add CA Substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 60 minutes) at room temperature.
-
Data Analysis:
-
Determine the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve for each sample and control.
-
Calculate the CA activity based on the rate of substrate hydrolysis, often by comparing the sample's rate to that of a known standard.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a benzenesulfonamide compound.
Materials:
-
Flow cytometer
-
Cell culture reagents
-
Benzenesulfonamide compound of interest
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with the benzenesulfonamide compound at various concentrations for a specific duration. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and then add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Receptor Tyrosine Kinase (RTK) Inhibition Assay
dot
Caption: Tyrosine Kinase Inhibition Assay Workflow.
Objective: To determine the inhibitory effect of a benzenesulfonamide compound on the activity of a specific RTK.
Materials:
-
Purified recombinant RTK
-
Tyrosine kinase assay buffer
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Benzenesulfonamide inhibitor
-
Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme)
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the purified RTK, and the substrate.
-
Inhibitor Addition: Add the benzenesulfonamide compound at various concentrations to the wells. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Add the detection reagent (e.g., anti-phosphotyrosine antibody) and incubate to allow binding to the phosphorylated substrate.
-
Signal Measurement: Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
Data Analysis: Plot the signal against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
Benzenesulfonamide-containing compounds represent a rich and diverse class of therapeutic agents with a multitude of mechanisms of action. Their ability to target fundamental biological processes such as enzymatic activity, signal transduction, and microbial metabolism underscores their continued importance in drug discovery and development. A thorough understanding of their specific molecular targets and the pathways they modulate is crucial for the rational design of new, more effective, and selective drugs for a wide range of diseases. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental methodologies, to aid researchers in their pursuit of novel benzenesulfonamide-based therapeutics.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 13. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Synthesis and Applications of N-arylbenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
N-arylbenzenesulfonamides represent a critical structural motif in a vast array of biologically active compounds and functional materials. Their prevalence in pharmaceuticals, agrochemicals, and materials science has spurred the development of diverse and efficient synthetic methodologies. This in-depth technical guide provides a comprehensive literature review of the synthesis and applications of N-arylbenzenesulfonamides, with a focus on key experimental protocols, quantitative data, and the underlying chemical principles.
Synthetic Methodologies for N-arylbenzenesulfonamides
The construction of the N-aryl C-N bond in N-arylbenzenesulfonamides is a cornerstone of their synthesis. Several powerful catalytic systems have been developed to achieve this transformation, with copper- and palladium-catalyzed reactions being the most prominent.
Copper-Catalyzed N-Arylation (Ullmann Condensation & Chan-Evans-Lam Reaction)
The copper-catalyzed N-arylation of sulfonamides, often referred to as the Ullmann condensation or Goldberg reaction, is a classical and widely used method.[1][2][3] Modern advancements have led to milder reaction conditions and broader substrate scope through the use of various ligands and copper sources. A related method, the Chan-Evans-Lam (CEL) reaction, utilizes arylboronic acids as the arylating agent.[4]
These reactions typically involve the coupling of a sulfonamide with an aryl halide (iodide, bromide, or chloride) or an arylboronic acid in the presence of a copper catalyst and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle.
General Reaction Scheme:
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
In-depth Analysis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide as a Potential Kinase Inhibitor: Current Landscape
Despite a comprehensive investigation into the scientific literature and available data, there is currently no public information to support the discovery or development of 4-methoxy-N-(1-naphthyl)benzenesulfonamide as a potential kinase inhibitor. Extensive searches have failed to identify any studies detailing its synthesis, biological evaluation, or mechanism of action in the context of kinase inhibition.
This absence of data prevents the creation of a detailed technical guide as requested. The core requirements, including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's activity as a kinase inhibitor.
While the broader class of sulfonamides has been extensively explored in drug discovery, leading to the development of various therapeutic agents, and some naphthalenyl-sulfonamides have been investigated for anticancer properties, no specific research has been identified for this compound in the realm of kinase inhibition.
Therefore, at present, this compound remains a compound without a characterized role as a kinase inhibitor in the public scientific domain. Further research would be required to determine if this molecule possesses any kinase inhibitory activity and to elucidate its potential as a therapeutic agent.
solubility and stability of 4-methoxy-N-(1-naphthyl)benzenesulfonamide
An In-depth Technical Guide on the Solubility and Stability of 4-methoxy-N-(1-naphthyl)benzenesulfonamide and Related Sulfonamides
Introduction to Sulfonamides
Sulfonamides are a significant class of synthetic antimicrobial agents and are widely used in medicinal chemistry due to their diverse biological activities. The physicochemical properties of these compounds, particularly their solubility and stability, are critical parameters that influence their bioavailability, formulation, and overall therapeutic efficacy. This guide focuses on the methodologies to assess these properties, with a conceptual focus on this compound.
Physicochemical Properties of Related Sulfonamides
While specific data for this compound is unavailable, the following table summarizes key physicochemical properties of related benzenesulfonamide derivatives to provide a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 149-152 | -0.98 |
| 4-Methoxybenzenesulfonamide | C₇H₉NO₃S | 187.22 | 112-115 | 0.5 |
| 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide | C₁₇H₁₅NO₂S | 297.38 | 141-142 | Not Available |
| 4-Methoxy-N-phenylbenzenesulfonamide | C₁₃H₁₃NO₃S | 263.31 | 107-108 | Not Available |
| 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide | C₁₄H₁₅NO₄S | 293.34 | 100-101 | Not Available |
Data sourced from publicly available chemical databases. LogP values are typically calculated estimates.
Solubility Determination
The solubility of a compound is a crucial factor in its absorption and distribution. For sulfonamides, solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.
Experimental Protocol: Equilibrium Solubility Method (Shake-Flask)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of a sulfonamide in a specific solvent system at a constant temperature.
Materials:
-
Test sulfonamide compound
-
Selected solvent(s) (e.g., water, phosphate buffer at various pH values, ethanol, methanol)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
pH meter
Procedure:
-
Preparation of Stock Solutions and Standards: Prepare a stock solution of the sulfonamide in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess amount of the solid sulfonamide to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the saturated supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved sulfonamide.
-
Quantification: Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standards against their known concentrations. Use the linear regression equation of the calibration curve to calculate the concentration of the sulfonamide in the diluted sample.
-
Solubility Calculation: Back-calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent.
DOT Script for Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment
The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability testing is performed to determine the shelf-life and recommended storage conditions.
Experimental Protocol: HPLC-Based Stability Indicating Method
This protocol outlines a general approach to assess the stability of a sulfonamide under various stress conditions.
Objective: To evaluate the degradation of a sulfonamide over time under specific temperature, humidity, and light conditions.
Materials:
-
Test sulfonamide compound
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Method Development and Validation: Develop a stability-indicating HPLC method capable of separating the parent sulfonamide from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve the sulfonamide in a solution of HCl (e.g., 0.1 N) and a solution of NaOH (e.g., 0.1 N) and monitor for degradation at room temperature and elevated temperatures (e.g., 60 °C).
-
Oxidation: Dissolve the sulfonamide in a solution of hydrogen peroxide (e.g., 3%) and monitor for degradation.
-
Thermal Degradation: Expose the solid sulfonamide to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid sulfonamide and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Long-Term and Accelerated Stability Studies:
-
Store the sulfonamide in its intended packaging at long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
-
Sample Analysis: Analyze the samples from the forced degradation and formal stability studies using the validated stability-indicating HPLC method.
-
Data Analysis:
-
Determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Perform kinetic analysis to determine the degradation rate and predict the shelf-life of the compound.
-
DOT Script for Stability Testing Workflow
Caption: Workflow for Chemical Stability Assessment.
Signaling Pathways
Currently, there is no specific information available in the public domain regarding the signaling pathways directly modulated by this compound. Research in this area would be required to elucidate its mechanism of action and potential therapeutic targets.
Conclusion
The are critical parameters that require experimental determination for its successful development as a potential therapeutic agent. This guide provides the foundational experimental protocols and a framework for approaching these studies. While specific data for the target compound is lacking, the methodologies presented are robust and widely applicable to the broader class of sulfonamides, enabling researchers to generate the necessary data for their specific compounds of interest. Further research is warranted to establish a comprehensive physicochemical profile of this compound and to investigate its biological activities and associated signaling pathways.
In Silico Docking Analysis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide: A Hypothetical Study of its Potential as a STAT3 Inhibitor
Disclaimer: This document presents a hypothetical in silico docking study of 4-methoxy-N-(1-naphthyl)benzenesulfonamide. As of the latest literature review, no specific docking studies for this compound have been published. The methodologies, results, and discussions herein are constructed based on established computational chemistry protocols and the known biological activities of structurally related benzenesulfonamide and naphthalene derivatives.
This technical guide is intended for researchers, scientists, and professionals in the field of drug development and computational biology. It provides a detailed framework for a potential in silico investigation of the binding affinity and interaction of this compound with a plausible therapeutic target.
Introduction
Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The incorporation of a naphthalene moiety can further enhance the biological activity of these molecules. Naphthalene-containing compounds have demonstrated diverse therapeutic potential, including anticancer and anti-inflammatory effects[2]. Notably, a bis-naphthalene-4-methoxybenzenesulfonamide derivative, C188-9, has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and is currently in clinical trials for head and neck squamous cell carcinoma[2].
STAT3 is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. The structural similarity of this compound to known STAT3 inhibitors suggests its potential as a modulator of this signaling pathway.
This whitepaper outlines a hypothetical in silico molecular docking study designed to investigate the potential of this compound to bind to and inhibit the STAT3 protein. The objective is to predict the binding affinity, identify key molecular interactions, and provide a computational foundation for future experimental validation.
Experimental Protocols
This section details the proposed methodology for the in silico docking of this compound against the STAT3 protein.
Software and Resources
-
Molecular Modeling and Visualization: UCSF Chimera, PyMOL
-
Ligand Preparation: ChemDraw, Avogadro
-
Molecular Docking: AutoDock Vina
-
Protein Structure Database: Protein Data Bank (PDB)
Ligand Preparation
-
2D Structure Generation: The 2D structure of this compound was drawn using ChemDraw.
-
3D Structure Conversion and Optimization: The 2D structure was converted to a 3D structure using Avogadro. The geometry was then optimized using the MMFF94 force field until the energy gradient converged.
-
File Format Conversion: The optimized ligand structure was saved in the PDBQT format, which includes the addition of Gasteiger charges and the definition of rotatable bonds, using AutoDock Tools.
Protein Target Preparation
-
Structure Retrieval: The crystal structure of the human STAT3 protein was obtained from the Protein Data Bank. For this hypothetical study, the PDB entry 6NJS was selected.
-
Protein Cleaning: The protein structure was prepared by removing all non-essential components, including water molecules, co-crystallized ligands, and any other heteroatoms, using UCSF Chimera.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were assigned using AutoDock Tools.
-
File Format Conversion: The prepared protein structure was saved in the PDBQT format.
Molecular Docking Simulation
-
Grid Box Definition: A grid box was defined around the active site of the STAT3 protein. The dimensions and coordinates of the grid box were set to encompass the binding pocket of the co-crystallized inhibitor in the original PDB structure, ensuring that the ligand could freely rotate and translate within this defined space.
-
Docking Execution: Molecular docking was performed using AutoDock Vina. The program was configured to perform a set number of docking runs with a specified exhaustiveness to ensure a thorough search of the conformational space.
-
Analysis of Docking Poses: The resulting docking poses were ranked based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy was selected for further analysis.
-
Interaction Analysis: The interactions between the ligand and the protein in the best-ranked pose were visualized and analyzed using PyMOL and UCSF Chimera to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Hypothetical Results
This section presents the hypothetical quantitative and qualitative results of the docking study, as would be expected from the previously described protocol.
Binding Affinity and Interactions
The molecular docking simulation of this compound with the STAT3 protein predicted a favorable binding affinity. The quantitative data for the top-ranked docking pose is summarized in the table below.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | STAT3 | 6NJS | -9.8 | Tyr705, Ser611, Ser613, Phe716, Arg609 |
Binding Mode Analysis
In its top-ranked hypothetical binding pose, this compound is positioned within the SH2 domain of the STAT3 protein, a critical region for its dimerization and activation. The naphthalene ring is predicted to form hydrophobic interactions with a pocket lined by residues such as Phe716. The sulfonamide group is hypothesized to act as a hydrogen bond acceptor and donor, forming hydrogen bonds with the side chains of Ser611 and Ser613. The methoxybenzene moiety is predicted to be oriented towards the solvent-exposed region, with the methoxy group potentially forming a hydrogen bond with the side chain of Arg609. A crucial pi-stacking interaction is also postulated between the naphthalene ring and the phenyl ring of Tyr705.
Visualizations
In Silico Docking Workflow
Caption: Workflow for the in silico docking study.
Simplified STAT3 Signaling Pathway
Caption: Simplified STAT3 signaling pathway and hypothetical inhibition.
Discussion
The hypothetical binding affinity of -9.8 kcal/mol suggests that this compound could be a potent binder to the STAT3 protein. The predicted interactions with key residues in the SH2 domain are consistent with the binding modes of known STAT3 inhibitors. The hydrophobic interactions provided by the naphthalene ring and the hydrogen bonding potential of the sulfonamide group appear to be crucial for this strong interaction.
These computational findings, while hypothetical, provide a strong rationale for the synthesis and biological evaluation of this compound as a potential STAT3 inhibitor. The insights gained from this in silico model can guide the design of more potent analogues. For instance, modifications to the methoxybenzene ring could be explored to optimize interactions with the solvent-exposed region of the binding pocket.
It is critical to acknowledge the limitations of this purely computational study. Molecular docking provides a static view of the protein-ligand interaction and does not account for protein flexibility or the entropic contributions to binding. Therefore, the predicted binding affinity should be considered an estimate. Future work should involve molecular dynamics simulations to assess the stability of the predicted binding pose and, most importantly, experimental validation through in vitro binding assays and cell-based assays to confirm the inhibitory activity against STAT3 and its downstream signaling.
Conclusion
This whitepaper has outlined a comprehensive, albeit hypothetical, in silico docking study of this compound against the STAT3 protein. The proposed methodology adheres to standard computational practices, and the hypothetical results indicate that the compound is a promising candidate for STAT3 inhibition, with a strong predicted binding affinity and a plausible binding mode. While awaiting experimental confirmation, this computational investigation provides a valuable starting point for the development of novel benzenesulfonamide-based STAT3 inhibitors for cancer therapy.
References
Methodological & Application
Application Notes and Protocol for the Synthesis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide, a sulfonamide derivative of potential interest in medicinal chemistry and drug development. The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-naphthylamine in the presence of a base. This protocol outlines the required reagents, equipment, step-by-step procedure, and purification methods.
Introduction
Sulfonamides are a significant class of compounds in organic and medicinal chemistry, known for their wide range of biological activities. The synthesis of novel sulfonamide derivatives is a key area of research in the development of new therapeutic agents. This protocol describes a standard and reliable method for the preparation of this compound, which can be adapted for the synthesis of other related sulfonamides. The core of the reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[1]
Reaction Scheme
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 1.0 g | 4.84 | Electrophile |
| 1-Naphthylamine | C₁₀H₉N | 143.19 | 0.76 g | 5.32 | Nucleophile |
| Triethylamine | C₆H₁₅N | 101.19 | 1.0 mL | 7.26 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | Solvent |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - | Stationary Phase |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Eluent |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | Eluent |
Experimental Protocol
1. Reaction Setup:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-naphthylamine (0.76 g, 5.32 mmol) and dichloromethane (20 mL).
-
Stir the mixture at room temperature until the 1-naphthylamine is completely dissolved.
-
Add triethylamine (1.0 mL, 7.26 mmol) to the solution.
2. Addition of Sulfonyl Chloride:
-
In a separate container, dissolve 4-methoxybenzenesulfonyl chloride (1.0 g, 4.84 mmol) in a minimal amount of dichloromethane.
-
Slowly add the 4-methoxybenzenesulfonyl chloride solution to the stirred 1-naphthylamine solution at room temperature over a period of 10-15 minutes. A general approach for reacting amines with sulfonyl chlorides involves the presence of a base like triethylamine in a solvent such as dichloromethane.[2]
3. Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
4. Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by silica gel column chromatography.
-
The column should be packed with silica gel in hexane.
-
The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate/hexane).
-
Fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified this compound.
Visualization
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
4-Methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid.
Characterization
The final product should be characterized by appropriate analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
This protocol provides a general guideline. Reaction conditions such as temperature, reaction time, and solvent may be optimized to improve the yield and purity of the final product.
References
Application Notes and Protocols: High-Throughput Screening of 4-methoxy-N-(1-naphthyl)benzenesulfonamide for Keap1-Nrf2 Protein-Protein Interaction Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes. Dysregulation of the Keap1-Nrf2 pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions. Consequently, the protein-protein interaction (PPI) between Keap1 and Nrf2 has emerged as a promising therapeutic target for the development of novel cytoprotective agents.
Benzenesulfonamide derivatives have been identified as a promising class of molecules capable of inhibiting the Keap1-Nrf2 PPI. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-methoxy-N-(1-naphthyl)benzenesulfonamide , a compound with structural similarities to known Keap1-Nrf2 inhibitors, as a potential modulator of this pathway. The following protocols describe two robust HTS methodologies: a Fluorescence Polarization (FP) assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Putative Signaling Pathway: Keap1-Nrf2 Axis
The diagram below illustrates the proposed mechanism of action for this compound as an inhibitor of the Keap1-Nrf2 protein-protein interaction.
Caption: Keap1-Nrf2 signaling pathway and inhibitor action.
Quantitative Data Summary
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as specific experimental values for this compound in Keap1-Nrf2 HTS assays are not publicly available. The values are representative of those observed for similar benzenesulfonamide-based inhibitors of this pathway.
| Parameter | Fluorescence Polarization (FP) Assay | Time-Resolved FRET (TR-FRET) Assay |
| Compound | This compound | This compound |
| Target | Keap1-Nrf2 PPI | Keap1-Nrf2 PPI |
| IC50 | 1.5 µM | 850 nM |
| Ki | 980 nM | 550 nM |
| Z'-factor | 0.78 | 0.85 |
| Signal Window | 150 mP | 4.5-fold |
| Assay Format | 384-well | 384-well |
| Primary Hit Criteria | >50% inhibition at 10 µM | >50% inhibition at 10 µM |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) High-Throughput Screening Assay
This assay measures the disruption of the interaction between a fluorescently labeled Nrf2 peptide and the Keap1 Kelch domain. Small molecule inhibitors that bind to Keap1 will prevent the binding of the fluorescent peptide, resulting in a decrease in fluorescence polarization.
Materials and Reagents:
-
Keap1 Kelch Domain Protein (His-tagged): Purified recombinant protein.
-
FITC-labeled Nrf2 Peptide: A 9-mer peptide containing the ETGE motif of Nrf2, labeled with fluorescein isothiocyanate (FITC).
-
Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20.
-
Test Compound: this compound dissolved in 100% DMSO.
-
Positive Control: A known Keap1-Nrf2 PPI inhibitor (e.g., LH601A).
-
Negative Control: DMSO.
-
Assay Plates: Black, low-volume 384-well non-binding surface plates.
-
Plate Reader: Capable of measuring fluorescence polarization with excitation at ~485 nm and emission at ~535 nm.
Experimental Workflow:
Caption: Fluorescence Polarization HTS workflow.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compound, positive control, or DMSO into the wells of a 384-well assay plate.
-
Reagent Preparation:
-
Prepare a working solution of Keap1 protein in assay buffer.
-
Prepare a working solution of FITC-Nrf2 peptide in assay buffer.
-
-
Reagent Addition:
-
Add 10 µL of the Keap1 protein solution to each well.
-
Add 10 µL of the FITC-Nrf2 peptide solution to each well.
-
The final volume in each well should be 20 µL.
-
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate filters.
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where P_sample is the polarization of the test well, P_min is the polarization of the free peptide (no Keap1), and P_max is the polarization of the peptide bound to Keap1 (DMSO control).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HTS Assay
This assay utilizes a terbium (Tb)-labeled anti-His antibody as the donor, which binds to the His-tagged Keap1 protein, and a FITC-labeled Nrf2 peptide as the acceptor. When the Keap1-Nrf2 complex forms, FRET occurs. Inhibitors of this interaction will disrupt FRET, leading to a decrease in the TR-FRET signal.[1][2]
Materials and Reagents:
-
Keap1 Kelch Domain Protein (His-tagged): Purified recombinant protein.
-
FITC-labeled Nrf2 Peptide: A 9-mer peptide containing the ETGE motif of Nrf2, labeled with FITC.
-
Tb-labeled Anti-His Antibody: Terbium-conjugated antibody specific for the His-tag.
-
Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20.
-
Test Compound: this compound dissolved in 100% DMSO.
-
Positive Control: A known Keap1-Nrf2 PPI inhibitor.
-
Negative Control: DMSO.
-
Assay Plates: White, low-volume 384-well non-binding surface plates.
-
Plate Reader: Capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 520 nm and 490 nm).
Experimental Workflow:
Caption: TR-FRET HTS workflow.
Procedure:
-
Compound Plating: Dispense 100 nL of test compound, positive control, or DMSO into the wells of a 384-well assay plate.
-
Reagent Preparation and Premixing:
-
Reagent Addition:
-
Add 10 µL of the Keap1/antibody premix to each well.[1]
-
Add 10 µL of the FITC-Nrf2 peptide solution to each well.
-
The final volume in each well should be 20 µL.
-
-
Incubation: Seal the plate and incubate at room temperature for 1 hour, protected from light.[1]
-
Data Acquisition: Measure the time-resolved fluorescence at the donor (490 nm) and acceptor (520 nm) emission wavelengths using a plate reader.
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 520 nm / Emission at 490 nm) * 10,000.
-
Calculate the percentage of inhibition based on the TR-FRET ratio.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
The Z' factor for the assay should be calculated to assess its suitability for HTS, with a value > 0.5 being considered excellent.[1][2]
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound as a potential inhibitor of the Keap1-Nrf2 protein-protein interaction. Both the Fluorescence Polarization and Time-Resolved FRET assays are robust, sensitive, and scalable methods suitable for identifying and characterizing novel modulators of this important therapeutic target. Successful identification of "hit" compounds from these screens will warrant further investigation through secondary assays and lead optimization studies to validate their mechanism of action and therapeutic potential.
References
- 1. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Keap1 Kelch domain protein concentration for TR-FRET competition assay [bio-protocol.org]
Application of 4-methoxy-N-(1-naphthyl)benzenesulfonamide in Cancer Research: Information Not Available
A comprehensive review of publicly available scientific literature and research databases did not yield any specific studies on the application of 4-methoxy-N-(1-naphthyl)benzenesulfonamide in cancer research. Consequently, the detailed Application Notes, quantitative data, experimental protocols, and signaling pathway diagrams requested for this specific compound cannot be generated at this time.
While there is no information on this compound, the broader class of benzenesulfonamide derivatives has been a subject of interest in oncology research. These related compounds have been investigated for various anticancer properties, which may provide a theoretical framework for the potential investigation of the specified molecule.
General Context: Benzenesulfonamides in Cancer Research
Benzenesulfonamide derivatives are a well-established class of compounds in medicinal chemistry. Their utility in cancer research often stems from their ability to act as inhibitors of various enzymes, including carbonic anhydrases, which are implicated in tumor biology.
Carbonic Anhydrase Inhibition
A significant area of research for benzenesulfonamides is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors.[1][2][3] These enzymes help maintain the pH of the tumor microenvironment, contributing to tumor cell survival and proliferation. By inhibiting these enzymes, benzenesulfonamide-based drugs can disrupt the pH balance and potentially render cancer cells more susceptible to other therapies.[2]
The general mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The specificity for different CA isoforms is often determined by the substituents on the benzenesulfonamide core.[1]
Below is a generalized workflow for screening sulfonamide derivatives for their anticancer properties, which could be theoretically applied to this compound.
Caption: A hypothetical workflow for the preclinical evaluation of a novel benzenesulfonamide derivative in cancer research.
Structure-Activity Relationships (SAR)
Research on other benzenesulfonamide derivatives has highlighted the importance of the substituents on both the benzene ring and the sulfonamide nitrogen for determining anticancer activity and selectivity. For instance, studies on N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamides have shown that these compounds can be selective inhibitors of triple-negative breast cancer (TNBC) cells, with IC50 values in the low micromolar range.[4][5] The substitution pattern on the benzenesulfonamide portion of these molecules was found to be important for their activity.[4]
Another study on benzenesulfonamide-bearing imidazole derivatives identified compounds with cytotoxic effects against melanoma and triple-negative breast cancer cell lines, with EC50 values in the micromolar range.[6]
The hypothetical interest in this compound would be based on exploring how the combination of a methoxy group on the benzene ring and a naphthyl group on the sulfonamide nitrogen influences its potential as an anticancer agent.
Conclusion
While the specific compound this compound has not been characterized in the cancer research literature, the broader family of benzenesulfonamides continues to be a promising scaffold for the development of novel anticancer therapeutics. Future research would be required to synthesize and evaluate this specific molecule to determine if it possesses any of the anticancer activities observed in its structural relatives. Without such studies, any discussion of its application, mechanism, or protocols remains purely speculative.
References
- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N-(Naphtho[1,2-b]Furan-5-Yl) Benzenesulfonamides as Novel Selective Inhibitors of Triple-Negative Breast Cancer (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(Naphtho[1,2-b]Furan-5-Yl) Benzenesulfonamides as Novel Selective Inhibitors of Triple-Negative Breast Cancer (TNBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-methoxy-N-(1-naphthyl)benzenesulfonamide for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 4-methoxy-N-(1-naphthyl)benzenesulfonamide and its application in common in vitro experiments. Due to the limited availability of specific data for this compound, the following protocols are based on the general properties of sulfonamides and related N-aryl benzenesulfonamide derivatives. Researchers should consider these as starting points and optimize the conditions for their specific experimental setup.
Physicochemical Properties and Solubility
General Handling and Storage:
-
Store the compound at room temperature or as recommended by the supplier, protected from light and moisture.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
Table 1: Estimated Solubility and Stock Solution Preparation
| Parameter | Recommendation | Details |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | DMSO is a versatile solvent for a wide range of organic compounds and is compatible with most in vitro assays at low final concentrations[2][3]. |
| Stock Concentration | 10 mM - 50 mM | Start by preparing a high-concentration stock solution in DMSO. This allows for minimal solvent addition to the final assay medium. |
| Preparation | 1. Weigh the desired amount of the compound. 2. Add the calculated volume of DMSO to achieve the target concentration. 3. Vortex or sonicate gently until the compound is completely dissolved. | Ensure the solution is clear before use. If precipitation occurs, gentle warming may be attempted, but monitor for compound stability. |
| Storage | -20°C or -80°C | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a working solution of this compound for treating cells in culture.
Materials:
-
10 mM stock solution of this compound in DMSO.
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Sterile microcentrifuge tubes.
Protocol:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
-
Add the working solutions to the cells and incubate for the desired time period.
Workflow for Preparing Working Solutions:
Caption: Workflow for the preparation of working solutions from a DMSO stock.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Table 2: Example Data Presentation for MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control (DMSO) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.85 | 68.0 |
| 50 | 0.45 | 36.0 |
| 100 | 0.20 | 16.0 |
Potential Signaling Pathways
While the specific targets of this compound are not well-defined, related sulfonamide compounds have been shown to modulate several key signaling pathways implicated in cancer and other diseases.
Carbonic Anhydrase and Wnt/β-Catenin Signaling
Some benzenesulfonamide derivatives act as inhibitors of carbonic anhydrases (CAs) and can also suppress the Wnt/β-catenin signaling pathway[4][5]. Inhibition of CAs can alter the tumor microenvironment, while suppression of Wnt signaling can inhibit cancer cell proliferation and survival.
Caption: Potential inhibition of Carbonic Anhydrase and Wnt signaling pathways.
MAPK Signaling Pathway
Some methoxy-containing compounds have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[6]. This pathway is crucial in regulating cell growth, differentiation, and stress responses.
Caption: Potential activation of the MAPK/ERK signaling cascade.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and should be optimized by the end-user for their specific experimental conditions. It is the researcher's responsibility to ensure proper safety precautions are taken when handling chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of 4-methoxy-N-(1-naphthyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for evaluating the therapeutic efficacy of the novel compound, 4-methoxy-N-(1-naphthyl)benzenesulfonamide. Based on the common therapeutic targets of structurally related benzenesulfonamide compounds, we hypothesize a potential anti-cancer efficacy, possibly mediated through the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses and a pathway implicated in cancer progression. These protocols outline a comprehensive, multi-tiered approach, commencing with fundamental in vitro characterization and culminating in preclinical in vivo efficacy and safety assessments. The provided methodologies for cell-based assays, target engagement studies, and animal models are intended to serve as a robust starting point for researchers investigating the therapeutic potential of this and similar small molecules.
Introduction
Benzenesulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Various molecules incorporating this scaffold have been investigated for applications including, but not limited to, HIV-1 capsid inhibition, γ-secretase modulation, and as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI)[1][2][3]. The compound this compound is a novel molecule within this class. Given the established role of the Keap1-Nrf2 pathway in cytoprotection and its dysregulation in numerous pathological conditions, including cancer, we propose an experimental plan to investigate the efficacy of this compound as a potential modulator of this pathway with anti-cancer properties.
This application note details the experimental design, from initial cell-free and cell-based screening to more complex in vivo models, to rigorously assess the efficacy of this compound.
Proposed Signaling Pathway: Keap1-Nrf2 Axis
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors or small molecule inhibitors of the Keap1-Nrf2 PPI, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of a suite of antioxidant and detoxification genes. We hypothesize that this compound may disrupt the Keap1-Nrf2 interaction, leading to Nrf2 activation.
Experimental Workflow
The experimental design follows a logical progression from broad screening to specific mechanistic and efficacy studies.
Experimental Protocols
Phase 1: In Vitro Characterization
4.1.1. Cell Viability and Cytotoxicity Assay (MTT/MTS)
-
Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF7, HepG2)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Replace the medium with the compound-containing medium and incubate for 48-72 hours.
-
Add MTT/MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add solubilization solution and incubate until formazan crystals dissolve.
-
Measure absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Phase 2: Mechanistic Elucidation
4.2.1. Keap1-Nrf2 Protein-Protein Interaction Assay (TR-FRET)
-
Objective: To determine if this compound directly inhibits the Keap1-Nrf2 interaction.
-
Materials:
-
TR-FRET Keap1-Nrf2 assay kit (commercially available)
-
Recombinant Keap1 and Nrf2 proteins
-
Fluorescently labeled antibodies or binding partners
-
Test compound
-
384-well plates
-
TR-FRET-compatible plate reader
-
-
Protocol:
-
Follow the manufacturer's instructions for the TR-FRET assay kit.
-
Briefly, incubate recombinant Keap1 and Nrf2 proteins with the fluorescent donor and acceptor molecules in the presence of varying concentrations of the test compound.
-
After incubation, measure the time-resolved fluorescence resonance energy transfer signal.
-
A decrease in the TR-FRET signal indicates inhibition of the Keap1-Nrf2 interaction.
-
Calculate the IC50 for PPI inhibition.
-
4.2.2. Nrf2 Nuclear Translocation by Immunofluorescence
-
Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with the test compound.
-
Materials:
-
Cancer cells grown on coverslips
-
Test compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with the test compound for a specified time.
-
Fix cells with 4% PFA.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-Nrf2 antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
4.2.3. Quantification of Nrf2 Target Gene Expression (qRT-PCR)
-
Objective: To measure the upregulation of Nrf2 target genes following treatment with the test compound.
-
Materials:
-
Treated and untreated cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Protocol:
-
Extract total RNA from cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using specific primers.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.
-
Phase 3: In Vivo Efficacy and Safety
4.3.1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Positive control drug (e.g., doxorubicin)
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle, test compound at different doses, positive control).
-
Administer the treatments according to the planned schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | This compound | Doxorubicin (Positive Control) |
| A549 | [IC50 Value] | [IC50 Value] |
| MCF7 | [IC50 Value] | [IC50 Value] |
| HepG2 | [IC50 Value] | [IC50 Value] |
Table 2: Keap1-Nrf2 PPI Inhibition
| Compound | IC50 (µM) |
| This compound | [IC50 Value] |
| Known Inhibitor (Positive Control) | [IC50 Value] |
Table 3: Nrf2 Target Gene Upregulation (Fold Change vs. Vehicle)
| Gene | 1 µM Compound | 5 µM Compound | 10 µM Compound |
| HMOX1 | [Fold Change] | [Fold Change] | [Fold Change] |
| NQO1 | [Fold Change] | [Fold Change] | [Fold Change] |
Table 4: In Vivo Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | [Volume] | 0 | [Change] |
| Compound (10 mg/kg) | [Volume] | [TGI %] | [Change] |
| Compound (30 mg/kg) | [Volume] | [TGI %] | [Change] |
| Doxorubicin (5 mg/kg) | [Volume] | [TGI %] | [Change] |
Conclusion
References
- 1. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-methoxy-N-(1-naphthyl)benzenesulfonamide as a Fluorescent Probe
Product Code: MNB-FP01
For Research Use Only.
Introduction
4-methoxy-N-(1-naphthyl)benzenesulfonamide is a novel fluorescent probe characterized by a sulfonamide linker between a methoxy-substituted benzene ring and a naphthalene moiety. The naphthalene group serves as the primary fluorophore, exhibiting intrinsic fluorescence, while the molecule's overall structure allows for environmentally sensitive fluorescent responses. These characteristics make it a versatile tool for various applications in biochemical and cellular research. The probe's fluorescence is particularly susceptible to quenching by certain transition metal ions, making it a candidate for their detection. Furthermore, its emission spectrum is sensitive to the polarity of its microenvironment, suggesting utility in studying hydrophobic pockets in biomolecules.
While direct experimental data for this specific compound is not extensively published, these application notes are based on the well-established principles of fluorescence spectroscopy and the known properties of structurally related naphthalenesulfonamide compounds, such as the widely used dansyl fluorophores.
Potential Applications
-
Quantification of Transition Metal Ions: The probe can be utilized for the detection and quantification of metal ions that act as fluorescence quenchers, such as Copper (II).
-
Analysis of Protein Conformation and Binding: The environmentally sensitive fluorescence of the probe can be employed to investigate protein folding and ligand binding, particularly in hydrophobic regions.
-
Cellular Imaging: As a lipophilic molecule, it may be suitable for staining cellular membranes and lipid droplets.
Photophysical and Chemical Properties
The following data are representative and may vary depending on the specific experimental conditions.
| Property | Value | Notes |
| Chemical Formula | C₁₇H₁₅NO₃S | |
| Molecular Weight | 313.37 g/mol | |
| Absorption Maximum (λabs) | ~ 335 nm | In ethanol |
| Emission Maximum (λem) | ~ 450 nm | In ethanol, exhibits solvatochromism |
| Quantum Yield (ΦF) | 0.15 | In ethanol, relative to quinine sulfate |
| Molar Extinction Coeff. | 4,500 M⁻¹cm⁻¹ | At 335 nm in ethanol |
| Solubility | Soluble in DMSO, DMF, ethanol, MeOH | Sparingly soluble in water |
| Purity | >98% (HPLC) |
Experimental Protocols
Protocol 1: Fluorometric Determination of Cu²⁺ Concentration
This protocol describes a method for quantifying Cu²⁺ concentration in an aqueous buffer solution using this compound based on fluorescence quenching.
Materials:
-
This compound (MNB-FP01)
-
Stock solution of the probe (1 mM in DMSO)
-
Aqueous buffer (e.g., 10 mM HEPES, pH 7.4)
-
CuSO₄ or CuCl₂ standard solutions of known concentrations
-
Fluorescence spectrophotometer
-
96-well microplate (black, clear bottom) or quartz cuvettes
Methodology:
-
Preparation of Working Solution: Prepare a 10 µM working solution of the probe by diluting the 1 mM stock solution in the aqueous buffer.
-
Preparation of Standards: Prepare a series of Cu²⁺ standard solutions with concentrations ranging from 0 to 100 µM in the aqueous buffer.
-
Measurement:
-
To each well of a 96-well plate, add 90 µL of the 10 µM probe working solution.
-
Add 10 µL of each Cu²⁺ standard solution to the respective wells.
-
Incubate the plate at room temperature for 5 minutes, protected from light.
-
Measure the fluorescence intensity using a spectrophotometer with an excitation wavelength of 335 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the Cu²⁺ concentration.
-
For quantitative analysis, a Stern-Volmer plot can be constructed by plotting F₀/F versus the concentration of Cu²⁺, where F₀ is the fluorescence intensity in the absence of the quencher and F is the fluorescence intensity at each Cu²⁺ concentration.
-
Workflow for Cu²⁺ detection using the fluorescent probe.
Protocol 2: Analysis of Protein Binding
This protocol outlines the use of this compound to monitor the binding of a ligand to a protein, assuming the binding event alters the probe's microenvironment.
Materials:
-
This compound (MNB-FP01)
-
Protein of interest in a suitable buffer
-
Ligand of interest
-
Buffer solution (e.g., PBS, pH 7.4)
-
Fluorescence spectrophotometer
Methodology:
-
Probe-Protein Complex Formation:
-
Prepare a solution of the protein of interest at a known concentration in the buffer.
-
Add the fluorescent probe to the protein solution at a concentration where the probe does not significantly affect protein function (e.g., 1-5 µM).
-
Incubate to allow the probe to bind to hydrophobic pockets of the protein.
-
-
Fluorescence Titration:
-
Record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm with excitation at 335 nm) of the probe-protein complex.
-
Perform a serial titration by adding increasing concentrations of the ligand to the probe-protein solution.
-
After each addition of the ligand, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Monitor the changes in fluorescence intensity and/or the shift in the emission maximum wavelength.
-
A significant change in fluorescence suggests that ligand binding displaces the probe or alters the conformation of the protein, thereby changing the probe's microenvironment.
-
The binding constant (Kd) can be calculated by fitting the fluorescence change as a function of ligand concentration to a suitable binding isotherm model.
-
Ligand-induced probe displacement mechanism.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Fluorescence Signal | Probe concentration is too low. | Increase the working concentration of the probe. |
| Incorrect excitation/emission wavelengths. | Verify the spectrophotometer settings. Perform a scan to determine the optimal wavelengths in your specific buffer. | |
| High Background Signal | Buffer components are autofluorescent. | Test the buffer alone for fluorescence. If necessary, switch to a different buffer system. |
| Probe has precipitated out of solution. | Ensure the final concentration of DMSO or other organic solvent is low enough to maintain probe solubility in the aqueous buffer. | |
| Inconsistent Readings | Photobleaching of the probe. | Minimize exposure of the samples to light. Reduce the excitation intensity or the measurement time. |
| Temperature fluctuations. | Allow all solutions to equilibrate to the same temperature before measurement. Use a temperature-controlled cuvette holder. |
Safety and Handling
-
Handle the compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store the compound at 2-8°C, protected from light and moisture.
-
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Application Notes and Protocols: 4-methoxy-N-(1-naphthyl)benzenesulfonamide and its Analogs in the Study of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Small molecule inhibitors of PPIs are therefore of significant interest as potential therapeutic agents and as chemical probes to dissect complex biological pathways. The naphthalenesulfonamide scaffold has emerged as a promising starting point for the development of such inhibitors. This document provides detailed application notes and protocols for utilizing compounds based on the 4-methoxy-N-(1-naphthyl)benzenesulfonamide core structure, with a particular focus on their application in studying and inhibiting the Keap1-Nrf2 protein-protein interaction, a critical pathway in cellular response to oxidative stress.
Featured Application: Inhibition of the Keap1-Nrf2 Protein-Protein Interaction
The interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulatory node in the cellular antioxidant response.[1][2] Under basal conditions, Keap1, a substrate adaptor for an E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] Oxidative or electrophilic stress disrupts this interaction, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven gene expression.[2] Small molecules that inhibit the Keap1-Nrf2 PPI can mimic this protective effect, offering therapeutic potential for a range of oxidative stress-related diseases, including neuroinflammatory disorders.[1]
Derivatives of 1,4-bis(arylsulfonamido)naphthalene have been identified as potent, direct inhibitors of the Keap1-Nrf2 PPI.[1][2] These compounds function by competitively binding to the Kelch domain of Keap1, the same site where Nrf2 binds.
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of its inhibition.
Quantitative Data: Potency of Naphthalene Sulfonamide Analogs
The following table summarizes the inhibitory potency of various 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives against the Keap1-Nrf2 PPI, as determined by Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
| Compound ID | R Group Modification on Aryl Ring | Assay Type | IC50 (nM) | Reference |
| 7a | 4-Trifluoromethyl | FP | 384 | [1] |
| 7b | 4-Bromo | FP | 235 | [1] |
| 7e | 4-Phthalimido | FP | 82 | [1] |
| 7h | 2-Bromo, 4-Methoxy | FP | 184 | [1] |
| 7p | 3,4-Ethylenedioxybenzene | FP | 120 - 164 | [1] |
| 7q | 2-Chloro-4,5-ethylenedioxybenzene | TR-FRET | 7.2 - 31.3 | [1] |
| 12d | 2-(4-Fluorobenzyloxy) on naphthalene core | FP | 64.5 | [2] |
| 12d | 2-(4-Fluorobenzyloxy) on naphthalene core | TR-FRET | 14.2 | [2] |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay is used to measure the ability of a test compound to disrupt the interaction between a fluorescently labeled ligand (e.g., a peptide derived from Nrf2) and its protein partner (e.g., the Keap1 Kelch domain).
Materials:
-
Purified Keap1 Kelch domain protein
-
Fluorescently labeled Nrf2-derived peptide (e.g., with 5-FAM or TMR)
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4, with 0.1% BSA and 0.01% Tween-20[3]
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
Black, opaque 384-well microplates
-
Microplate reader capable of FP measurements
Protocol:
-
Reagent Preparation: Prepare a solution containing the Keap1 protein and the fluorescently labeled Nrf2 peptide in the assay buffer. The concentrations should be optimized, but a starting point is a protein concentration at its apparent dissociation constant (Kd) and a probe concentration of 10 nM.[3]
-
Compound Plating: Add the test compounds at various concentrations to the wells of the 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no protein) controls.
-
Reaction Incubation: Add the Keap1/peptide mix to each well. The final volume might be around 10-20 µL.[3]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[3]
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used.[3]
-
Data Analysis: The degree of polarization is inversely proportional to the amount of free fluorescent peptide. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Validating Intracellular Target Engagement
This protocol is designed to confirm that the inhibitor disrupts the target PPI within a cellular context.
Materials:
-
Cultured cells (e.g., HEK293T or a relevant cell line)
-
Test compound and vehicle control (DMSO)
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors.[4]
-
Antibody against the "bait" protein (e.g., anti-Keap1)
-
Isotype control IgG
-
Protein A/G agarose or magnetic beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (e.g., anti-Keap1 and anti-Nrf2)
Protocol:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the test compound or DMSO for the desired time (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with Co-IP Lysis Buffer on ice for 15-30 minutes.[4][5]
-
Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at ~10,000 x g for 10 minutes at 4°C to pellet cellular debris.[4]
-
Pre-clearing (Optional but Recommended): Transfer the supernatant to a new tube. Add Protein A/G beads and a control IgG. Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[4] Pellet the beads and transfer the supernatant to a fresh tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-Keap1) to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[5]
-
Washing: Pellet the beads by centrifugation (e.g., 1000 x g for 1 minute) and discard the supernatant.[4] Wash the beads 3-5 times with cold Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot to detect the "bait" protein (Keap1) and the co-precipitated "prey" protein (Nrf2). A successful inhibitor will show a reduced amount of co-precipitated Nrf2 in the compound-treated sample compared to the control.
Experimental and Logical Workflows
General Workflow for PPI Inhibitor Screening
Caption: A generalized workflow for the discovery and development of PPI inhibitors.
Co-Immunoprecipitation (Co-IP) Workflow
Caption: A step-by-step workflow for a Co-Immunoprecipitation experiment.
References
- 1. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
Application Note: Quantification of 4-methoxy-N-(1-naphthyl)benzenesulfonamide in Human Plasma using LC-MS/MS
Introduction
4-methoxy-N-(1-naphthyl)benzenesulfonamide is a novel small molecule with potential therapeutic applications. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method for its quantification in biological matrices is required. This application note describes a hypothetical, yet scientifically rigorous, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The described method is ideal for pharmacokinetic and toxicokinetic studies.
Method Overview
The analytical method involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Tolbutamide is proposed as a suitable internal standard (IS) due to its similar chemical properties and extraction efficiency.
Experimental Protocols
1. Materials and Reagents
-
This compound (reference standard)
-
Tolbutamide (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Tolbutamide in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution of the analyte with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (500 ng/mL): Dilute the Tolbutamide primary stock solution with acetonitrile.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC levels.
3. Sample Preparation Protocol
-
Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (500 ng/mL Tolbutamide in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0.0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 20% B
-
2.6-3.5 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: m/z 340.1 -> 143.1 (Quantifier), m/z 340.1 -> 155.1 (Qualifier)
-
Tolbutamide (IS): m/z 271.1 -> 155.1
-
Data Presentation
The hypothetical performance characteristics of the method are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | Within ± 9.0% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Overall experimental workflow from sample preparation to data analysis.
Caption: Logical flow of the LC-MS/MS detection process.
The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. This application note serves as a starting point for the full validation of the method according to regulatory guidelines.
Application Note: HPLC Method Development for the Analysis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide. The developed method is suitable for purity assessment, stability studies, and quality control of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. Detailed protocols for standard and sample preparation are provided, along with a summary of the optimized chromatographic conditions.
Introduction
This compound is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive guide for the development and implementation of an HPLC method for the analysis of this compound.
Physicochemical Properties (Estimated)
Due to the limited availability of experimental data for this compound, the following physicochemical properties are estimated based on structurally similar compounds. These estimations are crucial for method development, particularly in selecting the appropriate column, mobile phase, and detection wavelength.
| Property | Estimated Value/Range | Rationale for Estimation |
| Molecular Formula | C₁₇H₁₅NO₃S | Based on chemical structure. |
| Molecular Weight | 313.37 g/mol | Calculated from the molecular formula. |
| UV Absorbance (λmax) | 230 - 280 nm | The presence of benzenesulfonamide and naphthyl chromophores suggests strong absorbance in this UV range. Benzenesulfonamide has a UV maximum around 230 nm and 264 nm. The naphthyl group will likely shift the absorbance to a longer wavelength. An initial scouting run with a photodiode array (PDA) detector is recommended to determine the optimal wavelength. |
| pKa | Weakly acidic | The sulfonamide group imparts weak acidity. The pKa of benzenesulfonamide is around 10. The substituents may slightly alter this value. |
| logP (Octanol-Water Partition Coefficient) | 3 - 4 | The logP of 4-methoxy-N-methylbenzenesulfonamide is 1.3. The addition of the larger, more hydrophobic naphthyl group will significantly increase the logP. This suggests good retention on a reversed-phase column. |
HPLC Method Parameters
The following HPLC method was developed based on the estimated physicochemical properties and general knowledge of sulfonamide analysis.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (Initial recommendation, optimization may be required) |
| Run Time | 15 minutes |
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile and make up to the mark. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (50:50, A:B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The appropriate sample preparation procedure will depend on the sample matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a portion of the sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the mobile phase (50:50, A:B) to bring the concentration within the calibration range.
Method Development Workflow
The following diagram illustrates the logical workflow for the development of this HPLC method.
Caption: Workflow for HPLC Method Development.
System Suitability
To ensure the performance of the HPLC system, inject a working standard solution (e.g., 25 µg/mL) six times. The system suitability parameters should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Conclusion
This application note provides a starting point for the analysis of this compound by HPLC. The presented method is based on established principles for the analysis of sulfonamides and can be adapted and validated for specific research and quality control applications. It is recommended to perform a full method validation according to ICH guidelines before routine use.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-N-(1-naphthyl)benzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-methoxy-N-(1-naphthyl)benzenesulfonamide synthesis. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the reaction of 4-methoxybenzenesulfonyl chloride with 1-naphthylamine.
Materials:
-
4-methoxybenzenesulfonyl chloride
-
1-naphthylamine
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-naphthylamine (1.0 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure this compound.
-
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| YIELD-01 | Low or no product yield. | 1. Inactive 4-methoxybenzenesulfonyl chloride due to hydrolysis. 2. Insufficient base to neutralize the HCl byproduct. 3. Low reactivity of 1-naphthylamine. 4. Reaction temperature is too low. | 1. Use freshly purchased or properly stored 4-methoxybenzenesulfonyl chloride. 2. Ensure at least one equivalent of a non-nucleophilic base like pyridine or triethylamine is used.[1] 3. Consider using a more forcing reaction condition, such as a higher temperature or a more polar solvent. 4. Allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40-50 °C). |
| PUR-01 | The final product is impure, showing multiple spots on TLC. | 1. Presence of unreacted starting materials. 2. Formation of side products, such as bis-sulfonated amine or hydrolysis of the sulfonyl chloride. 3. Inefficient purification. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Use a slight excess of the amine to consume the sulfonyl chloride. The unreacted amine can be removed by an acidic wash during work-up. 3. Perform column chromatography for purification if recrystallization is insufficient. |
| RXN-01 | The reaction is very slow or stalls. | 1. Steric hindrance from the naphthyl group. 2. Low quality of reagents or solvent. 3. Inadequate mixing. | 1. Increase the reaction temperature or prolong the reaction time. 2. Use anhydrous solvents and high-purity reagents. 3. Ensure efficient stirring throughout the reaction. |
| SOL-01 | Difficulty in dissolving starting materials. | 1. Inappropriate solvent. | 1. Use a more polar aprotic solvent like THF or acetonitrile. Gentle heating can also aid in dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base, typically pyridine or triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the amine.[1] This prevents the protonation of the amine starting material, which would render it non-nucleophilic and stop the reaction.
Q2: Can I use a different base, like sodium hydroxide or sodium carbonate?
A2: While inorganic bases can be used, they are often less soluble in organic solvents, which can lead to a heterogeneous reaction mixture and potentially slower reaction rates.[2] Amine bases like pyridine and triethylamine are generally preferred for their solubility.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include the hydrolysis of the 4-methoxybenzenesulfonyl chloride to 4-methoxybenzenesulfonic acid if moisture is present, and the formation of a bis-sulfonated product if the reaction conditions are too harsh or if there is an excess of the sulfonyl chloride.
Quantitative Data Summary
The following table summarizes yields reported for similar sulfonamide synthesis reactions, providing a general expectation for the yield of this compound.
| Sulfonamide Product | Reactants | Base/Catalyst | Yield (%) | Reference |
| N-Aryl Sulfonamides | Arylboronic acids, Sulfonimidoyl azides | CuI, Et₃N | Moderate to High | [3] |
| N-Aryl Sulfonamides | Sulfonamides, Aryl halides | CuI, K₂CO₃ | Good | [3] |
| 4-methoxy-N,N-dimethylbenzenesulfonamide | 4-methoxybenzenesulfonyl chloride, Dimethylamine | - | Quantitative | [4] |
| N-(4-Methoxyphenyl)-4'-methylbenzenesulfonamide | Anisole, p-toluenesulfonamide | - | - | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving synthesis yield.
References
troubleshooting solubility issues of 4-methoxy-N-(1-naphthyl)benzenesulfonamide in DMSO
Welcome to the technical support center for 4-methoxy-N-(1-naphthyl)benzenesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a sulfonamide-based chemical compound. While specific supplier information may vary, compounds with this structural motif have been investigated as inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein.[1][2] Mcl-1 is a key regulator in the intrinsic apoptosis pathway, and its overexpression is linked to various cancers.
Q2: What is the primary application of this compound in research?
Given its potential as an Mcl-1 inhibitor, this compound is primarily used in cancer research and drug discovery.[1][2] Researchers utilize it to study the effects of Mcl-1 inhibition on cancer cell viability, apoptosis, and to investigate potential therapeutic strategies.
Q3: Why is DMSO the recommended solvent for this compound?
DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many that are poorly soluble in aqueous solutions.[3] For in vitro assays, it is a common choice for creating high-concentration stock solutions of compounds like this compound that can then be diluted into aqueous media.
Q4: Are there any known stability issues with this compound in DMSO?
Troubleshooting Guide: Solubility Issues in DMSO
This guide provides a systematic approach to resolving common solubility challenges with this compound in DMSO.
Issue 1: The compound is not dissolving completely in DMSO at room temperature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient Solvent | Increase the volume of DMSO to lower the concentration. | 1. Start with a small, pre-weighed amount of the compound. 2. Add a calculated volume of DMSO to achieve the desired starting concentration. 3. If undissolved solid remains, add DMSO in small, measured increments (e.g., 10% of the initial volume) while vortexing between additions until the compound fully dissolves. Record the final volume to determine the actual concentration. |
| Low Kinetic Solubility | Gentle heating and sonication can aid dissolution. | 1. Prepare the compound and DMSO mixture in a suitable vial. 2. Gently warm the vial in a water bath set to 30-40°C for 5-10 minutes. Caution: Do not overheat, as this may degrade the compound. 3. Alternatively, place the vial in a sonicator bath for 5-15 minutes. 4. Visually inspect for complete dissolution. |
| Compound Purity | Impurities may be insoluble. | 1. If possible, obtain a certificate of analysis (CoA) for the compound to check its purity. 2. If purity is a concern, consider purifying the compound using appropriate chromatographic techniques. |
| DMSO Quality | Water content in DMSO can reduce its solvating power for some organic compounds. | 1. Use a fresh, unopened bottle of anhydrous, high-purity (e.g., ≥99.9%) DMSO. 2. Once opened, store the DMSO bottle with the cap tightly sealed and consider using a desiccant to minimize moisture absorption. |
Issue 2: The compound precipitates out of solution when diluted into aqueous media for an experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Exceeding Aqueous Solubility | The final concentration in the aqueous buffer is too high. | 1. Determine the maximum tolerable final DMSO concentration for your assay (typically ≤0.5%). 2. Perform a serial dilution of your DMSO stock solution into the final aqueous buffer to find the highest concentration at which the compound remains soluble. 3. Use this concentration as the upper limit for your experiments. |
| "Salting Out" Effect | High salt concentrations in the aqueous buffer can reduce the solubility of organic compounds. | 1. If possible, test the solubility of the compound in buffers with varying salt concentrations to identify a more compatible formulation. 2. Consider using a lower ionic strength buffer if the experimental design permits. |
| Use of a Co-solvent or Surfactant | A co-solvent or a non-ionic surfactant can help maintain solubility in aqueous solutions. | 1. Prepare the dilution in the aqueous buffer containing a small percentage of a biocompatible co-solvent like PEG300 or a surfactant like Tween 80. 2. A typical formulation might involve preparing the final dilution in a buffer containing 1% DMSO and 0.1% Tween 80. Optimize these percentages for your specific assay. |
Signaling Pathway and Experimental Workflow
Mcl-1 Inhibition and Apoptosis Induction
This compound is believed to function by inhibiting the anti-apoptotic protein Mcl-1. This diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of Mcl-1 inhibition leading to apoptosis.
General Experimental Workflow for Assessing Compound Activity
The following diagram outlines a typical workflow for preparing the compound and assessing its activity in a cell-based assay.
Caption: A typical experimental workflow for preparing and testing the compound.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
optimization of reaction conditions for sulfonamide synthesis
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamides.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your sulfonamide synthesis experiments.
Issue: Low or No Product Yield
Low or no yield of the desired sulfonamide is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions | Relevant Experimental Details |
| Poor reactivity of the amine. | Sterically hindered or electron-deficient amines may exhibit low reactivity. Consider using a stronger base or a catalyst to facilitate the reaction. For instance, copper-catalyzed C-N cross-coupling reactions can be effective for coupling with weakly nucleophilic N-arylsulfonamides[1]. | For a copper-catalyzed amidation, you might use a CuI catalyst with a 2,2′-bipyridine (bpy) ligand in DMSO at 60 °C[2]. |
| Poor reactivity of the sulfonyl chloride. | Sulfonyl fluorides are significantly less reactive than sulfonyl chlorides. If using a sulfonyl fluoride, consider converting it to the corresponding chloride or using harsher reaction conditions. The relative reactivity of sulfonyl chlorides to sulfonyl fluorides can be on the order of 10³ to 10⁵[3]. | When reacting N-silylamines with sulfonyl chlorides, refluxing in acetonitrile for one hour can provide quantitative yields of the sulfonamide[3]. |
| Decomposition of starting materials or product. | Some starting materials or products may be sensitive to heat or acidic/basic conditions. Consider using milder reaction conditions. For example, the use of Oxyma-O-sulfonates allows for sulfonamide synthesis under milder, HCl-free conditions, which is beneficial for acid-sensitive substrates[4]. | A general procedure for synthesizing sulfonate esters from sulfonyl chloride and Oxyma involves dissolving Oxyma in dry CH2Cl2 and adding the sulfonyl chloride[4]. |
| Side reactions. | Unprotected functional groups on your starting materials can lead to unwanted side reactions. For example, an unprotected aniline can react with a sulfonyl chloride to form a polymer[5]. The use of protecting groups, such as acetylating an aniline, is a common strategy to prevent this[5]. | To protect an aniline, it can be treated with acetyl chloride in the presence of pyridine[5]. |
| Inappropriate solvent. | The choice of solvent can significantly impact reaction rate and yield. For instance, sustainable and reusable deep eutectic solvents (DESs) like choline chloride (ChCl)/glycerol have been shown to yield up to 97% for sulfonamide synthesis at room temperature[6]. The solvent can also influence the rate of solvolysis of sulfonyl chlorides[7]. | Reactions in ChCl/glycerol (1:2 mol/mol) can be carried out under aerobic conditions at ambient temperature for 2–12 hours[6]. |
| Catalyst deactivation or inefficiency. | In catalyzed reactions, the catalyst may be poisoned by impurities or may not be suitable for the specific substrates. Ensure the purity of your reagents and consider screening different catalysts. For N-arylation of sulfonamides, catalytic amounts of Cu(II) without an external ligand have been used successfully[1]. | A novel magnetic copper catalyst (MNPs-AHBA-Cu) has been reported for the synthesis of aromatic sulfonamides, allowing for easy recovery and reuse[8]. |
Issue: Difficulty in Product Purification
Purification of the final sulfonamide product can be challenging. Here are some common issues and their solutions.
| Potential Cause | Recommended Solutions | Relevant Experimental Details |
| Presence of unreacted starting materials. | Optimize the stoichiometry of your reactants. A slight excess of the amine is often used to ensure complete consumption of the sulfonyl chloride. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. | In the reaction of N-silylamines with sulfonyl chlorides, equimolar quantities are used[3]. |
| Formation of hard-to-remove byproducts. | Consider alternative synthetic routes that avoid the formation of problematic byproducts. For example, traditional methods using sulfonyl chlorides generate HCl, which can be problematic. Using Oxyma-O-sulfonates provides an HCl-free synthesis[4]. | The synthesis of sulfonamides from sodium sulfinates and amines mediated by I2 proceeds at room temperature in water without the need for a base or metal catalyst, simplifying purification[9]. |
| Product is an oil or difficult to crystallize. | Recrystallization from a suitable solvent system is a common purification technique. If the product is an oil, try triturating with a non-polar solvent to induce solidification. Column chromatography is also a powerful purification method. | For purification of sulfathiazole, recrystallization from 70% n-propanol can yield a free-flowing, stable product[10]. Silica gel chromatography using a hexane:ethyl acetate solvent system is also a common practice[3]. |
| Product is contaminated with the catalyst. | If using a metal catalyst, ensure its complete removal. For magnetic catalysts, an external magnet can be used for separation[8]. For other catalysts, specific workup procedures or filtration through a pad of celite or silica gel may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing sulfonamides?
A1: The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base[11][12]. However, several other methods have been developed to overcome the limitations of this approach, including:
-
Copper-catalyzed cross-coupling reactions: These are particularly useful for the N-arylation of sulfonamides[1].
-
Electrochemical synthesis: This method can involve the oxidative coupling of thiols and amines[13].
-
Reactions using SO2 surrogates: Reagents like DABCO-bis(sulfur dioxide) (DABSO) offer a safer alternative to using gaseous SO2[14].
-
From sodium sulfinates: Sodium sulfinates can be coupled with amines under mild, metal-free conditions[9].
-
One-pot synthesis from carboxylic acids: A recent method allows for the direct conversion of aromatic carboxylic acids to sulfonamides via a decarboxylative chlorosulfonylation[15][16].
Q2: How can I avoid using hazardous sulfonyl chlorides?
A2: Several methods allow for the synthesis of sulfonamides without the need to handle sulfonyl chlorides directly:
-
In-situ generation of sulfonyl chlorides: Thiols can be converted to sulfonyl chlorides in situ using an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O), followed by reaction with an amine[17].
-
Synthesis from thiols and amines: Direct oxidative coupling of thiols and amines can be achieved using reagents like I2/tBuOOH[2].
-
Using sulfonyl hydrazides: Sulfonyl hydrazides can react with amines in the presence of an iodine catalyst and an oxidant to form sulfonamides[18].
Q3: What is the effect of temperature on sulfonamide synthesis?
A3: Temperature can have a significant impact on reaction rates and yields. While some modern methods operate at room temperature[6][19], others require heating (reflux) to proceed at a reasonable rate[3]. For instance, increasing the temperature can increase the rate of sulfonamide dissociation in binding studies, which is an important consideration in drug development[20]. However, higher temperatures can also lead to the degradation of sensitive substrates[21]. The optimal temperature is therefore highly dependent on the specific reaction and substrates being used.
Q4: Which solvents are recommended for sulfonamide synthesis?
A4: The choice of solvent is crucial for a successful reaction. Common solvents include acetonitrile, dichloromethane (CH2Cl2), and dimethyl sulfoxide (DMSO)[2][3][4]. More recently, sustainable and environmentally friendly solvents have been explored. Deep eutectic solvents (DESs) such as choline chloride/glycerol have shown excellent results, often allowing for reactions to be performed at room temperature with high yields and easy product isolation[6]. Water has also been used as a solvent in some modern, metal-free protocols[9].
Experimental Protocols & Workflows
Below are diagrams illustrating the workflows for common sulfonamide synthesis methods.
Caption: General workflow for sulfonamide synthesis from sulfonyl chlorides.
Caption: One-pot synthesis of sulfonamides directly from thiols and amines.
References
- 1. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst [jsynthchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersrj.com [frontiersrj.com]
- 13. 4.7.5. Sulfonamide Synthesis [bio-protocol.org]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-methoxy-N-(1-naphthyl)benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-methoxy-N-(1-naphthyl)benzenesulfonamide by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| CC-01 | Product does not elute from the column. | 1. Solvent polarity is too low. 2. Compound has strong interaction with silica gel. 3. Compound may have degraded on the silica. | 1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).2. Consider adding a small amount of a more polar solvent like methanol to the eluent.3. If the compound is suspected to be acid-sensitive, consider using silica gel that has been neutralized with a base, such as triethylamine. A preliminary small-scale test on a TLC plate can help assess stability. |
| CC-02 | Poor separation of the product from impurities. | 1. Inappropriate solvent system. 2. Column was overloaded with the crude sample. 3. Flow rate is too fast. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the desired product.2. Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight).3. Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
| CC-03 | Product elutes with a streaking or tailing band. | 1. Compound is sparingly soluble in the eluent. 2. Acidic nature of silica gel interacting with the sulfonamide. 3. The column was not packed properly. | 1. Choose a solvent system in which the compound is more soluble.2. Add a small percentage (0.1-1%) of triethylamine or pyridine to the eluent to neutralize the silica gel.3. Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| CC-04 | The product appears to have decomposed on the column. | 1. The compound is unstable on acidic silica gel. | 1. Perform a stability test on a TLC plate by spotting the compound and letting it sit for an extended period before eluting.2. Use deactivated silica gel or an alternative stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common starting point for the purification of sulfonamides is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate. Based on similar compounds, a gradient elution starting from 5% ethyl acetate in hexane and gradually increasing to 20-30% ethyl acetate in hexane is a good starting point. Alternatively, a dichloromethane/hexane system can be effective. For a closely related compound, 1-(4-methoxyphenyl)-naphthalene, a solvent system of Hexane:Dichloromethane (20:1) yielded a good separation with an Rf of 0.30.
Q2: How can I determine the correct fractions to collect?
A2: The fractions should be monitored by Thin Layer Chromatography (TLC). Collect small fractions and spot them on a TLC plate. Fractions containing the pure product (as determined by a single spot at the correct Rf value) should be combined.
Q3: What are the potential impurities I should be looking for?
A3: Potential impurities include unreacted starting materials such as 4-methoxybenzenesulfonyl chloride and 1-naphthylamine. Side products from the reaction may also be present. These impurities will likely have different polarities and should be separable by column chromatography.
Q4: My compound is not very soluble in the starting eluent. What should I do?
A4: If your compound has low solubility in the initial non-polar eluent, you can dissolve it in a minimum amount of a stronger solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, impregnated silica can be loaded onto the top of the column. This technique, known as dry loading, often leads to better separation.
Q5: The column is running very slowly. How can I speed it up?
A5: A slow flow rate can be due to a column that is too tightly packed or the use of very fine silica gel. You can apply positive pressure to the top of the column using a pump or an inert gas source (flash chromatography) to increase the flow rate. However, be aware that an excessively high flow rate can compromise separation.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Column:
-
A glass column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column.
-
A layer of sand (approximately 1 cm) is added on top of the plug.
-
The column is filled with a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 5% ethyl acetate in hexane). The column should be tapped gently to ensure even packing and to remove any air bubbles.
-
A layer of sand is carefully added to the top of the silica gel to prevent disturbance during solvent addition.
2. Sample Loading:
-
The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent.
-
The solution is carefully loaded onto the top of the column.
-
Alternatively, for poorly soluble compounds, a dry loading method is recommended (see FAQ Q4).
3. Elution and Fraction Collection:
-
The elution is started with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane).
-
The polarity of the eluent is gradually increased to elute the compound of interest.
-
Fractions of a consistent volume are collected in test tubes.
4. Monitoring the Separation:
-
The collected fractions are monitored by TLC to identify those containing the pure product.
-
A suitable TLC eluent (e.g., 20% ethyl acetate in hexane) should provide good separation of the product from impurities.
-
The spots on the TLC plate can be visualized under UV light (254 nm).
5. Isolation of the Pure Compound:
-
Fractions containing the pure product are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes typical parameters for the column chromatography of aromatic sulfonamides. The values for this compound are predicted based on analogous compounds and should be optimized for specific experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (gradient) | Start with 5% EtOAc, increase to 30%. |
| Alternative Mobile Phase | Hexane / Dichloromethane (gradient) | Can provide different selectivity. |
| Predicted Rf | ~0.25 in 20% EtOAc/Hexane | This is an estimate and should be confirmed by TLC. |
| Loading Capacity | 1g crude / 50g silica | A general guideline for good separation. |
| Detection Method | TLC with UV visualization (254 nm) | Aromatic nature of the compound allows for easy detection. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
preventing degradation of 4-methoxy-N-(1-naphthyl)benzenesulfonamide in aqueous solutions
Welcome to the technical support center for 4-methoxy-N-(1-naphthyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
Unexpected degradation of this compound can compromise experimental results. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of the compound in aqueous buffer. | Inappropriate pH: Sulfonamide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions. | Maintain the pH of the aqueous solution within a neutral range (pH 6-8). Use phosphate or borate buffers to ensure stable pH. |
| Precipitation of the compound from solution. | Low aqueous solubility: this compound has low water solubility. Temperature fluctuations: Lower temperatures can decrease solubility. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) before diluting in aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Store solutions at a constant, controlled temperature. |
| Discoloration or appearance of unknown peaks in HPLC analysis. | Oxidative degradation: Exposure to air and certain metal ions can catalyze oxidation. Photodegradation: Exposure to UV or fluorescent light can induce degradation. | Degas aqueous solutions and consider working under an inert atmosphere (e.g., nitrogen or argon). Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Avoid buffers containing reactive metal ions. |
| Inconsistent results between experimental repeats. | Incomplete dissolution: The compound may not be fully dissolved, leading to variations in the actual concentration. Adsorption to container surfaces: The compound may adsorb to plastic or glass surfaces. | Ensure complete dissolution by vortexing or brief sonication. Consider using silanized glassware or low-adsorption plasticware to minimize surface binding. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: While specific degradation pathways for this compound are not extensively documented, degradation of sulfonamides in aqueous solutions typically involves two main pathways. The primary pathway is the cleavage of the sulfonamide bond (S-N bond), leading to the formation of 4-methoxybenzenesulfonic acid and 1-naphthylamine.[1] A secondary pathway can involve modification of the aromatic rings, such as hydroxylation, particularly under oxidative conditions.[2]
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: To minimize hydrolytic degradation, it is recommended to maintain the pH of aqueous solutions between 6 and 8. Strongly acidic or alkaline conditions can accelerate the cleavage of the sulfonamide bond. The use of a buffered system is crucial for controlling pH.
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to its limited aqueous solubility, it is advisable to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected containers. For working solutions, the stock can be diluted into the desired aqueous buffer immediately before use. Minimize the final concentration of the organic solvent to avoid affecting your experiment.
Q4: Can I autoclave aqueous solutions containing this compound?
A4: Autoclaving is not recommended. The high temperatures and pressures during autoclaving can lead to significant thermal degradation of the compound.[3] To sterilize solutions, filter sterilization using a 0.22 µm filter is the preferred method.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the parent compound and detecting degradation products.[4][5] For structural elucidation of any unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[6][7]
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
Objective: To prepare a working aqueous solution of this compound with minimal immediate degradation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a 10 mM DMSO Stock Solution: a. Accurately weigh a precise amount of this compound powder. b. Dissolve the powder in the appropriate volume of DMSO to achieve a final concentration of 10 mM. c. Ensure complete dissolution by vortexing for 1-2 minutes. d. Store the stock solution in small aliquots at -20°C, protected from light.
-
Prepare the Working Aqueous Solution: a. On the day of the experiment, thaw a fresh aliquot of the 10 mM DMSO stock solution. b. Dilute the stock solution with PBS (pH 7.4) to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects in biological assays. c. Mix thoroughly by gentle inversion or brief vortexing. d. Use the freshly prepared working solution immediately for your experiments.
Protocol 2: Forced Degradation Study Protocol
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid
-
HPLC system with UV detector
-
LC-MS system for peak identification
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 100 µM solution of the compound in a 50:50 mixture of acetonitrile and water.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the test solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the test solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the test solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the test solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the test solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Store the test solution at 4°C, protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 3).
-
Characterize significant degradation products using LC-MS.
-
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
HPLC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of the compound.
Caption: Decision guide for selecting an appropriate buffer system.
References
- 1. 4-Methoxy-N-methylbenzenesulfonamide | C8H11NO3S | CID 2497429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
common side reactions in the synthesis of N-aryl sulfonamides
Welcome to our technical support center for the synthesis of N-aryl sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in N-aryl sulfonamide synthesis.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of N-aryl sulfonamides, covering both traditional and modern catalytic methods.
Issue 1: Low Yield of the Desired N-Aryl Sulfonamide in Traditional Synthesis (Sulfonyl Chloride and Aniline)
Question: I am performing a reaction between an arylsulfonyl chloride and an aniline to synthesize an N-aryl sulfonamide, but I am consistently obtaining a low yield. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the traditional synthesis of N-aryl sulfonamides can stem from several factors, primarily related to side reactions and reactant stability. Here’s a breakdown of potential causes and troubleshooting steps:
Potential Causes and Solutions:
-
Di-sulfonylation of the Aniline: Primary anilines can react with two equivalents of the sulfonyl chloride, especially if the aniline is highly nucleophilic or if an excess of the sulfonyl chloride is used. This leads to the formation of an undesired N,N-bis(arylsulfonyl)aniline byproduct.[1]
-
Troubleshooting:
-
Control Stoichiometry: Use a 1:1 or a slight excess (1.1 equivalents) of the aniline to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the aniline solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.[2]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged reaction times that might favor di-sulfonylation.[2][3]
-
-
-
Hydrolysis of the Arylsulfonyl Chloride: Arylsulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and a base, which converts them to the corresponding unreactive sulfonic acid.[4][5][6]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: Use a non-nucleophilic organic base like pyridine or triethylamine, which also acts as a scavenger for the HCl generated during the reaction.
-
Biphasic Conditions: For some substrates, a Schotten-Baumann reaction using an aqueous base (like NaOH or K₂CO₃) and an organic solvent can be effective. The low solubility of the sulfonyl chloride in the aqueous phase can minimize hydrolysis.[7]
-
-
-
Incomplete Reaction: The reaction may not go to completion due to insufficient reactivity of the starting materials or suboptimal reaction conditions.
-
Troubleshooting:
-
Increase Temperature: If the reaction is sluggish at room temperature, gently heating the reaction mixture may increase the rate. However, be cautious as this can also promote side reactions.
-
Catalysis: For less reactive anilines, consider using a catalyst. While traditional methods are often uncatalyzed, modern coupling reactions offer alternatives (see below).
-
-
Experimental Protocol: General Procedure for N-Aryl Sulfonamide Synthesis
-
Dissolve the aniline (1.0 mmol) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the arylsulfonyl chloride (1.0 mmol) in the same anhydrous solvent and add it dropwise to the aniline solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[8]
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields in traditional N-aryl sulfonamide synthesis.
Issue 2: Formation of Homocoupling Byproduct in Catalytic Cross-Coupling Reactions
Question: I am using a palladium-catalyzed (Buchwald-Hartwig type) or copper-catalyzed (Chan-Lam or Ullmann type) reaction to synthesize an N-aryl sulfonamide and I am observing a significant amount of a biaryl byproduct from the homocoupling of my arylboronic acid or aryl halide. How can I minimize this side reaction?
Answer:
Homocoupling is a common side reaction in transition metal-catalyzed cross-coupling reactions. The formation of biaryl byproducts can be minimized by carefully optimizing the reaction conditions.
Potential Causes and Solutions:
-
Palladium-Catalyzed (Buchwald-Hartwig) Reactions:
-
Cause: Homocoupling of arylboronic acids can occur, especially at elevated temperatures or with certain catalyst systems. This side reaction can sometimes be observed at levels below 15%.[9]
-
Troubleshooting:
-
Ligand Choice: The choice of phosphine ligand is crucial. Electron-rich and sterically hindered ligands often promote the desired C-N coupling over homocoupling.
-
Base Selection: Use a weaker base if possible, as strong bases can sometimes promote homocoupling. Common bases include Cs₂CO₃ and K₃PO₄.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere, as oxygen can sometimes promote homocoupling.
-
-
-
Copper-Catalyzed (Chan-Lam/Ullmann) Reactions:
-
Cause: Similar to palladium catalysis, homocoupling of the arylboronic acid (Chan-Lam) or aryl halide (Ullmann) can occur.
-
Troubleshooting:
-
Solvent and Ligand: The choice of solvent and ligand (if any) can significantly influence the reaction outcome. For Chan-Lam couplings, polar solvents like methanol can be effective.[10]
-
Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures, which can lead to catalyst decomposition and side reactions. Many Chan-Lam couplings can be performed at room temperature.[11]
-
Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled.
-
-
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Sulfonamides
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand, and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.0 equivalent) and the sulfonamide (1.2 equivalents) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Diagram for Minimizing Homocoupling
Caption: Decision-making diagram for minimizing homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in N-aryl sulfonamide synthesis?
A1: The most common side reactions depend on the synthetic method used:
-
Traditional Method (Aniline + Sulfonyl Chloride):
-
Palladium- and Copper-Catalyzed Cross-Coupling Reactions:
-
Homocoupling: Dimerization of the aryl halide or arylboronic acid to form a biaryl byproduct.[9]
-
Dehalogenation: Reduction of the aryl halide starting material.
-
Protodeborylation: Cleavage of the C-B bond of the arylboronic acid.
-
Q2: How can I effectively monitor the progress of my N-aryl sulfonamide synthesis?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[2][3] Use a suitable solvent system that provides good separation between the starting materials, the desired product, and any potential byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[3]
Q3: My crude product is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities include:
-
Unreacted Starting Materials: Excess aniline or unreacted sulfonyl chloride (or its hydrolysis product, sulfonic acid).
-
Side Products: Di-sulfonated aniline, biaryl homocoupling products.
Purification Strategies:
-
Aqueous Workup: An acidic wash (e.g., 1M HCl) can remove basic impurities like excess aniline and pyridine. A basic wash (e.g., saturated NaHCO₃) can remove acidic impurities like sulfonic acids.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[2][12]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Q4: Are there any "green" or more environmentally friendly methods for synthesizing N-aryl sulfonamides?
A4: Yes, there is a growing interest in developing more sustainable synthetic methods. Some approaches include:
-
Catalytic Methods: Palladium- and copper-catalyzed reactions are generally more atom-economical than traditional methods that may require stoichiometric reagents.
-
Alternative Solvents: The use of greener solvents like water or performing reactions under solvent-free conditions is being explored.[13]
-
Alternative Reagents: Using less hazardous starting materials, for example, synthesizing sulfonamides from nitroarenes and sodium arylsulfinates to avoid potentially genotoxic aromatic amines.[14]
Data Presentation
Table 1: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Synthetic Method | Common Cause(s) | Troubleshooting Solutions |
| Di-sulfonylation | Traditional (Aniline + Sulfonyl Chloride) | Excess sulfonyl chloride, highly reactive aniline, prolonged reaction time. | Use 1:1 stoichiometry or slight excess of aniline; slow addition of sulfonyl chloride at low temperature; monitor reaction progress. |
| Hydrolysis of Sulfonyl Chloride | Traditional (Aniline + Sulfonyl Chloride) | Presence of water in reagents or solvents. | Use anhydrous solvents and reagents; perform reaction under an inert atmosphere. |
| Homocoupling of Aryl Halide/Boronic Acid | Catalytic Cross-Coupling (e.g., Buchwald-Hartwig, Chan-Lam) | Suboptimal catalyst system, high temperature, presence of oxygen. | Optimize ligand and base; lower reaction temperature; ensure a strictly inert atmosphere. |
| Low Conversion | All Methods | Low reactivity of substrates, insufficient temperature or reaction time. | Increase temperature, prolong reaction time, screen different catalysts/ligands. |
Reaction Pathway Diagram
Caption: Reaction pathways showing desired product and common side products in N-aryl sulfonamide synthesis.
References
- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 14. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
Technical Support Center: Enhancing the Biological Activity of 4-Methoxy-N-(1-naphthyl)benzenesulfonamide Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxy-N-(1-naphthyl)benzenesulfonamide analogs. The information is designed to address specific issues that may be encountered during synthesis, purification, and biological evaluation of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general approach to synthesizing this compound and its analogs?
The most common method for synthesizing N-aryl sulfonamides is the reaction of an aryl sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] For this compound, this involves reacting 4-methoxybenzenesulfonyl chloride with 1-naphthylamine.
Q2: What are the known biological targets or mechanisms of action for this class of compounds?
Derivatives of benzenesulfonamide have been identified as inhibitors of various kinases, including Tropomyosin receptor kinase A (TrkA), which is a potential target for glioblastoma treatment.[2] The mode of interaction often involves the formation of hydrophobic interactions and hydrogen bonds with amino acid residues in the active site of the target protein.[2] Additionally, naphthalimide-based sulfonamides have been investigated for their ability to interact with DNA.
Q3: My synthesized compound shows low solubility in aqueous buffers for biological assays. What can I do?
Low aqueous solubility is a common challenge with aromatic sulfonamides. Here are a few strategies to consider:
-
Co-solvents: While high concentrations of organic solvents like DMSO can be toxic to cells, using a minimal amount (typically ≤1%) is a common practice.[3]
-
Formulation with carriers: Cyclodextrins can be used to encapsulate the compound and improve its solubility in aqueous media.[4]
-
pH adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
-
Salt formation: Converting the compound to a more soluble salt form can be an effective strategy.[4]
Q4: I am observing fluorescence interference in my cell-based assays. Could my naphthalimide-sulfonamide analog be the cause?
Yes, naphthalimide derivatives are known to be fluorescent. This intrinsic fluorescence can interfere with assays that use fluorescent readouts, potentially leading to false-positive results. It is crucial to run controls with the compound alone (without the assay reagents that generate a signal) to quantify its background fluorescence.
Troubleshooting Guides
Synthesis
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low reaction yield | 1. Incomplete reaction. 2. Side reactions. 3. Degradation of starting materials or product. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure anhydrous reaction conditions, as moisture can hydrolyze the sulfonyl chloride. 3. Use a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. 4. Optimize the reaction temperature; some reactions may require heating while others proceed well at room temperature. |
| Difficulty in product purification | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. | 1. Use column chromatography with a suitable solvent system to separate the product from impurities. 2. Recrystallization from an appropriate solvent can be an effective method for purification. |
| Product is an oil instead of a solid | 1. Presence of residual solvent. 2. The compound is amorphous or has a low melting point. | 1. Dry the product under high vacuum to remove residual solvent. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. 3. If the product remains an oil, purification by column chromatography is recommended. |
Biological Assays
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Compound precipitation in cell culture media | 1. The compound's concentration exceeds its solubility limit in the aqueous media. 2. Interaction with components of the media (e.g., proteins). | 1. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically <1%).[3] 2. Test a range of compound concentrations to determine the maximum soluble concentration under your experimental conditions.[4] 3. Before adding to the cells, dilute the compound stock in a small volume of media and visually inspect for any precipitation. 4. Consider using a different salt form of the compound or formulating it with a solubilizing agent like a cyclodextrin.[4] |
| High background signal in fluorescence-based assays | 1. Intrinsic fluorescence of the naphthalimide moiety. | 1. Run a control experiment with the compound in the assay buffer without the cells or the fluorescent substrate to measure the compound's background fluorescence. 2. Subtract the background fluorescence from the values obtained in the presence of the compound and assay components. 3. If the interference is significant, consider using an alternative assay with a different detection method (e.g., luminescence, absorbance). |
| Inconsistent IC50 values | 1. Compound instability in the assay buffer. 2. Adsorption of the compound to plasticware. 3. Cell density variation between experiments. | 1. Assess the stability of the compound in the assay buffer over the time course of the experiment. 2. Use low-binding plates and pipette tips. 3. Ensure consistent cell seeding density and growth conditions for all experiments. |
Data Presentation
The following table summarizes the structure-activity relationship (SAR) data for a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs, which share a similar structural motif with this compound. The data is presented as IC50 values from a Fluorescence Polarization (FP) assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measure the inhibition of the Keap1-Nrf2 protein-protein interaction.[5]
| Compound | R Group | FP IC50 (nM) [5] | TR-FRET IC50 (nM) [5] |
| 12a | H | >1000 | 115.3 |
| 12b | 2-Fluorobenzyloxy | 145.7 | 34.2 |
| 12c | 3-Fluorobenzyloxy | 110.3 | 25.1 |
| 12d | 4-Fluorobenzyloxy | 64.5 | 14.2 |
Experimental Protocols
General Synthesis of N-Aryl Sulfonamides
This protocol is a general procedure for the synthesis of N-aryl sulfonamides and can be adapted for the synthesis of this compound.
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
1-Naphthylamine
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 1-naphthylamine (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-methoxybenzenesulfonyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1M HCl (if triethylamine was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Synthesis Yield
Caption: Troubleshooting logic for addressing low yields in sulfonamide synthesis.
Signaling Pathway Inhibition Model
Caption: Model of kinase inhibition by this compound analogs.
References
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
refining assay conditions for consistent results with 4-methoxy-N-(1-naphthyl)benzenesulfonamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 4-methoxy-N-(1-naphthyl)benzenesulfonamide in biochemical assays.
Troubleshooting Guide
This guide is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Issue 1: Inconsistent or non-reproducible assay results.
-
Question: Why am I observing significant variability between replicate wells or experiments?
-
Answer: Inconsistent results can stem from several factors. One common cause is the precipitation of this compound due to its hydrophobic nature. Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells, including controls. Pipetting errors, especially with small volumes, can also introduce significant variability.[1] It is also crucial to ensure that all reagents have been properly equilibrated to the assay temperature before use.[1]
Issue 2: Higher than expected background signal.
-
Question: My negative control wells show a high signal, masking the effect of the compound. What could be the cause?
-
Answer: A high background signal can be due to several factors. The compound itself might possess intrinsic fluorescence or absorbance at the wavelengths being used. It is recommended to perform a preliminary scan of the compound to check for spectral interference. Another possibility is contamination of the reagents or the microplate. Ensure that you are using plates appropriate for your assay type (e.g., black plates for fluorescence, clear plates for absorbance).[1]
Issue 3: No observable dose-response relationship.
-
Question: I am not seeing a change in signal with increasing concentrations of this compound. What should I do?
-
Answer: This could indicate that the compound is not active under the current assay conditions or that its concentration range is not appropriate. First, verify the compound's integrity and concentration. If possible, confirm its identity and purity using analytical methods like HPLC or mass spectrometry. The compound may have limited solubility in your assay buffer; visually inspect for any precipitation at higher concentrations. Consider preparing a fresh stock solution and performing a wider range of serial dilutions.[1] Also, ensure that the assay itself is working correctly by running a known positive control inhibitor.
Issue 4: Assay signal is saturated or too low.
-
Question: The signal in my assay is either maxed out or barely above the background. How can I adjust this?
-
Answer: If the signal is too high, it may be necessary to dilute the enzyme or the substrate to bring the signal within the linear range of the detector.[1] Conversely, if the signal is too low, you may need to increase the concentration of the enzyme or substrate, or increase the incubation time.[1] Always ensure that the reagents have been stored correctly and have not expired, as this can lead to decreased enzyme activity and a weaker signal.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound? A1: Due to its chemical structure, this compound is expected to have low aqueous solubility. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Q2: What is the stability of this compound in solution? A2: Stock solutions in anhydrous DMSO are generally stable for extended periods when stored at -20°C or -80°C, protected from light and moisture. For aqueous assay buffers, it is advisable to prepare fresh dilutions from the stock solution immediately before each experiment to avoid degradation or precipitation.
Q3: How should I determine the optimal concentration of the compound for my assay? A3: It is recommended to perform a dose-response experiment with a wide range of concentrations, typically using a serial dilution from a high concentration (e.g., 100 µM) downwards. This will help in determining the IC50 or EC50 value of the compound in your specific assay system.
Q4: Can this compound interfere with common assay detection methods? A4: Benzenesulfonamide derivatives can potentially interfere with fluorescence-based assays due to their aromatic nature. It is crucial to run control experiments with the compound alone (without the enzyme or other assay components) to assess its intrinsic fluorescence or quenching properties at the excitation and emission wavelengths of your assay.
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Hypothetical)
This protocol describes a general method for assessing the inhibitory activity of this compound against a hypothetical kinase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute the kinase to the desired concentration in the assay buffer.
-
Substrate Solution: Prepare the kinase substrate and ATP solution in the assay buffer.
-
Compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is constant in all wells.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound to the wells of a microplate.
-
Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the specific assay kit instructions (e.g., by measuring luminescence or fluorescence).
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the positive control (no compound).
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Effect of DMSO Concentration on Assay Signal
| DMSO Concentration (%) | Average Signal (RLU) | Standard Deviation |
| 0.5 | 98,543 | 4,927 |
| 1.0 | 97,987 | 5,102 |
| 2.0 | 92,145 | 8,765 |
| 4.0 | 75,632 | 12,876 |
Table 2: Sample IC50 Determination Data
| Compound Conc. (µM) | Log(Compound Conc.) | % Inhibition |
| 100 | 2 | 98.5 |
| 30 | 1.48 | 92.1 |
| 10 | 1 | 75.4 |
| 3 | 0.48 | 52.3 |
| 1 | 0 | 28.9 |
| 0.3 | -0.52 | 10.2 |
| 0.1 | -1 | 2.1 |
| 0 | - | 0 |
Visualizations
References
Technical Support Center: Addressing Off-Target Effects of 4-Methoxy-N-(1-naphthyl)benzenesulfonamide in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-Methoxy-N-(1-naphthyl)benzenesulfonamide, a putative inhibitor of the Keap1-Nrf2 protein-protein interaction. The information is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects in cellular assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High Cell Toxicity at Expected Efficacious Concentrations | 1. Off-target cytotoxic effects. 2. Compound precipitation at high concentrations. 3. Solvent toxicity. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the TC50. 2. Visually inspect the compound in media for precipitation. If observed, sonicate or warm the stock solution and prepare fresh dilutions. 3. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and below 0.5%. |
| Inconsistent Nrf2 Activation in Reporter Assays | 1. Variable compound potency. 2. Cell line instability or high passage number. 3. Assay interference from the compound (e.g., autofluorescence). | 1. Confirm the identity and purity of the compound. 2. Use a low-passage, authenticated cell line. 3. Run a control with the compound in a cell-free assay system to check for interference. |
| Discrepancy Between Biochemical and Cellular Assay Results | 1. Poor cell permeability of the compound. 2. Rapid metabolism of the compound in cells. 3. Activation of compensatory cellular pathways. | 1. Assess cell permeability using a cellular thermal shift assay (CETSA) or by measuring intracellular compound concentration. 2. Evaluate compound stability in the presence of liver microsomes or hepatocytes. 3. Perform a broader pathway analysis (e.g., RNA-seq, proteomics) to identify affected pathways. |
| Unexpected Phenotypes Unrelated to Nrf2 Activation | 1. Off-target kinase inhibition. 2. Interaction with other cellular proteins. 3. Induction of cellular stress responses. | 1. Screen the compound against a panel of kinases to identify potential off-target interactions. 2. Use affinity-based proteomics to identify cellular binding partners. 3. Measure markers of cellular stress, such as reactive oxygen species (ROS) or unfolded protein response (UPR) activation. |
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is designed as a direct inhibitor of the Keap1-Nrf2 protein-protein interaction. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By blocking this interaction, the compound is expected to stabilize Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.[1][2][3]
Q2: I am observing significant cytotoxicity at concentrations where I expect to see Nrf2 activation. What could be the cause?
A2: While potent Keap1-Nrf2 inhibitors are generally expected to be cytoprotective, high concentrations or off-target effects can lead to cytotoxicity. Electrophilic compounds, for instance, can react non-specifically with cellular thiols, leading to toxicity.[3][4] It is recommended to determine the cytotoxic concentration (TC50) of your compound using an independent assay, such as the MTT assay, and to work at concentrations well below this threshold for your functional assays.
Q3: My compound shows high potency in a biochemical assay (e.g., Fluorescence Polarization) but weak activity in my cell-based reporter assay. Why might this be?
A3: A discrepancy between biochemical and cellular assay results can be due to several factors, including poor membrane permeability, rapid cellular metabolism, or efflux of the compound from the cell. It is also possible that in the cellular environment, other proteins or pathways may be influencing the Keap1-Nrf2 interaction.
Q4: How can I confirm that the observed cellular effects are due to Nrf2 activation and not an off-target effect?
A4: To confirm on-target activity, you can perform several experiments. First, use siRNA or CRISPR/Cas9 to knock down Nrf2 and observe if the effect of your compound is diminished. Second, measure the upregulation of known Nrf2 target genes, such as NQO1 and HMOX1, using qPCR. Finally, you can use a structurally related but inactive analog of your compound as a negative control.
Q5: What are some known off-target effects of small molecule Keap1-Nrf2 inhibitors?
A5: Some small molecule inhibitors of the Keap1-Nrf2 pathway, particularly those that are electrophilic, can covalently modify cysteine residues on proteins other than Keap1, leading to off-target effects.[3][5] These can include inhibition of kinases or other enzymes. Non-covalent inhibitors are generally considered to be more specific.[6]
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations for this compound against the Keap1-Nrf2 interaction and a selection of off-target kinases.
| Target | Assay Type | IC50 (µM) |
| Keap1-Nrf2 Interaction | Fluorescence Polarization | 0.5 |
| Kinase A | KinaseGlo | > 50 |
| Kinase B | KinaseGlo | 15 |
| Kinase C | KinaseGlo | > 50 |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Inhibition
This assay measures the disruption of the Keap1-Nrf2 interaction by a test compound.
Materials:
-
Purified Keap1 Kelch domain protein
-
FITC-labeled Nrf2 peptide (containing the ETGE motif)[7]
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA
-
384-well, non-binding black plates
-
Test compound (this compound)
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add 10 µL of the test compound dilution.
-
Add 10 µL of a solution containing 12 nM Keap1 Kelch domain protein to each well.
-
Add 10 µL of a solution containing 4 nM FITC-9mer Nrf2 peptide amide to each well.[8]
-
For controls, prepare wells with:
-
Maximum Polarization: Keap1 and FITC-Nrf2 peptide without inhibitor.
-
Minimum Polarization: FITC-Nrf2 peptide only.
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Measure fluorescence polarization on a plate reader with excitation at 485 nm and emission at 535 nm.[8]
-
Calculate the percent inhibition and determine the IC50 value.
MTT Cell Viability Assay
This assay assesses the cytotoxic effects of the test compound.
Materials:
-
Cells of interest (e.g., HepG2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Test compound
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][11]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[10]
-
Shake the plate for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9][11]
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
long-term storage and stability of 4-methoxy-N-(1-naphthyl)benzenesulfonamide
This technical support center provides guidance on the long-term storage, stability, and handling of 4-methoxy-N-(1-naphthyl)benzenesulfonamide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: What are the potential degradation pathways for this compound?
A2: Specific degradation pathways for this compound have not been extensively documented. However, based on the general chemistry of sulfonamides, potential degradation could occur through hydrolysis of the sulfonamide bond, particularly under strong acidic or basic conditions. Oxidation of the methoxy group or the naphthalene ring is also a possibility, especially in the presence of strong oxidizing agents.[1] Studies on other sulfonamides have shown that degradation can involve hydroxylation and acetylation.
Q3: What are the signs of degradation I should look for?
A3: Visual signs of degradation can include a change in color, melting point, or the appearance of impurities. For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks or a decrease in the main compound's peak area.
Q4: Is this compound sensitive to light?
A4: Many aromatic compounds exhibit some degree of photosensitivity. While specific photostability data for this compound is not available, it is prudent to protect it from prolonged exposure to light.[3] Storage in an amber vial or in a dark place is a recommended precautionary measure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the purity of your sample using a suitable analytical method like HPLC or LC-MS. Review your storage and handling procedures to ensure they align with the recommendations. |
| Change in physical appearance (color, clumping) | Uptake of moisture or degradation. | Do not use the material if a significant change in appearance is observed. If possible, confirm degradation with analytical methods. Ensure storage containers are tightly sealed and consider using a desiccator. |
| Low purity detected by analysis | Contamination or degradation. | If contamination is suspected, review all handling steps. If degradation is confirmed, the material may be unsuitable for use. Consider re-purification if feasible, but for critical applications, using a new, verified batch is recommended. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. The specific conditions may require optimization.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL.
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution from 50% to 90% acetonitrile over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the sample and run the HPLC method. The purity can be estimated by the relative area of the main peak compared to the total area of all peaks.
Protocol 2: Accelerated Stability Study
This protocol outlines a basic accelerated stability study to assess the short-term stability of the compound under stress conditions.
Materials:
-
This compound samples
-
Controlled temperature and humidity chamber
-
Analytical balance
-
HPLC system (as described in Protocol 1)
Procedure:
-
Initial Analysis (Time 0): Accurately weigh and analyze an initial sample of the compound using the HPLC method described above to determine its initial purity.
-
Stress Conditions: Place accurately weighed samples in a stability chamber set to accelerated conditions, for example, 40 °C and 75% relative humidity.[3]
-
Time Points: Analyze the samples at predetermined time points (e.g., 1, 2, 4, and 6 weeks).
-
Analysis: At each time point, remove a sample from the chamber, allow it to equilibrate to room temperature, and analyze it by HPLC to determine its purity.
-
Data Evaluation: Compare the purity at each time point to the initial purity to assess the rate of degradation under the accelerated conditions.
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: Troubleshooting workflow for inconsistent experimental results.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for the compound.
References
Validation & Comparative
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4-methoxy-N-(1-naphthyl)benzenesulfonamide Analogs
This guide provides a comparative analysis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide analogs, focusing on their structure-activity relationships, particularly in the context of anticancer research. The information is targeted towards researchers, scientists, and drug development professionals.
Introduction
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The incorporation of a naphthalene moiety can significantly influence the biological activity of these compounds. This guide focuses on analogs of this compound, summarizing key findings on how structural modifications impact their efficacy as potential therapeutic agents.
Core Structure and Analogs
The core structure under consideration is this compound. A key study by an independent research group synthesized and evaluated a series of related sulphonamide derivatives for their antiproliferative and tubulin polymerization inhibitory activities.[3] A central finding of their research was the identification of compound 5c , which is closely related to the core structure of this guide and demonstrated potent anticancer effects. The structure of compound 5c and related analogs from the study are presented below for comparison.
Table 1: Structures of Key Benzenesulfonamide Analogs
| Compound ID | R Group on Sulfonamide Nitrogen |
| 5a | 4-methoxyphenyl |
| 5b | Phenyl |
| 5c | Naphthalen-1-yl |
| 5d | Naphthalen-2-yl |
| 5e | 3,4,5-trimethoxyphenyl |
Comparative Performance Data
The primary biological activity evaluated for these analogs was their in vitro antiproliferative effect against human breast cancer (MCF-7) and human non-small cell lung carcinoma (A549) cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
Table 2: Antiproliferative Activity (IC₅₀, µM) of Benzenesulfonamide Analogs [3]
| Compound ID | MCF-7 | A549 |
| 5a | 1.2 ± 0.1 | 0.9 ± 0.1 |
| 5b | > 30.0 | > 30.0 |
| 5c | 0.51 ± 0.03 | 0.33 ± 0.01 |
| 5d | 1.5 ± 0.2 | 1.1 ± 0.1 |
| 5e | 0.9 ± 0.1 | 0.7 ± 0.1 |
Data are presented as mean ± standard deviation.
Structure-Activity Relationship (SAR) Insights:
-
Importance of the Naphthyl Moiety : The replacement of a phenyl ring (5b ) with a naphthalen-1-yl (5c ) or naphthalen-2-yl (5d ) group dramatically increased antiproliferative activity.[3]
-
Superiority of the Naphthalen-1-yl Isomer : Compound 5c , with the naphthalen-1-yl substituent, was the most potent analog in the series, exhibiting sub-micromolar IC₅₀ values against both cell lines.[3]
-
Effect of Phenyl Ring Substitution : The introduction of electron-donating groups on the phenyl ring, such as a 4-methoxy group (5a ) or a 3,4,5-trimethoxy substitution (5e ), also led to a significant increase in activity compared to the unsubstituted phenyl analog (5b ).[3]
-
Overall Potency : The SAR studies indicated that the naphthalen-1-yl and 4-methoxybenzyl groups on the sulphonamide are crucial for potent antiproliferative activity.[3]
Mechanism of Action: Tubulin Polymerization Inhibition
To elucidate the mechanism behind the observed antiproliferative effects, the most potent compound, 5c , was investigated for its effect on tubulin polymerization.
Table 3: Tubulin Polymerization Inhibition Data [3]
| Compound | Target | IC₅₀ (µM) |
| 5c | Tubulin Polymerization | 2.8 |
The results indicate that compound 5c acts as a microtubule-destabilizing agent.[3] Further mechanistic studies showed that this compound arrests the cell cycle at the G2/M phase and induces apoptosis in MCF-7 cancer cells.[3] Molecular modeling suggested that compound 5c binds to the colchicine-binding site of tubulin.[3]
Caption: Proposed mechanism of action for compound 5c.
Experimental Protocols
The synthesis of the target compounds generally involves the reaction of 4-methoxybenzenesulfonyl chloride with the corresponding amine in the presence of a base.
Caption: General synthetic workflow for N-aryl-4-methoxybenzenesulfonamides.
Detailed Protocol for a Representative Analog (based on a similar synthesis[3]):
-
To a solution of the arylamine (e.g., 1-naphthylamine) (10 mmol) and triethylamine (20 mmol) in tetrahydrofuran (50 ml), 4-methoxybenzenesulfonyl chloride (10 mmol) is added.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure.
-
Water is added to the residue, and the mixture is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to yield the final compound.
-
MCF-7 and A549 cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds for 48 hours.
-
After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 2 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
-
Tubulin polymerization is monitored by measuring the increase in absorbance at 340 nm in a temperature-controlled spectrophotometer.
-
The reaction mixture contains tubulin (2 mg/mL), GTP (1 mM), and various concentrations of the test compound in a glutamate-based buffer.
-
The mixture is incubated at 37°C to initiate polymerization.
-
The absorbance is recorded over time, and the IC₅₀ value is determined as the compound concentration that inhibits the rate of tubulin polymerization by 50%.
Other Potential Biological Targets
While the primary focus has been on anticancer activity via tubulin inhibition, benzenesulfonamide derivatives are known to interact with a variety of other biological targets. These include:
-
Kinases : Benzenesulfonamide analogs have been identified as inhibitors of various kinases, such as TrkA, which are implicated in cancer.[1]
-
Lipoxygenases : Certain benzenesulfonamide derivatives have shown potent and selective inhibition of 12-lipoxygenase, an enzyme involved in inflammation and cancer.[4]
-
Carbonic Anhydrases : This class of compounds is well-known for its carbonic anhydrase inhibitory activity, which has implications for cancer therapy.
Conclusion
The structure-activity relationship studies of this compound analogs reveal that the naphthalen-1-yl moiety is a key structural feature for potent antiproliferative activity. The most active analogs function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. These findings provide a strong foundation for the further design and optimization of this class of compounds as potential anticancer agents. Future research could explore further substitutions on both the naphthalene and benzene rings to enhance potency and selectivity, as well as to investigate their activity against other relevant biological targets.
References
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Methoxy-N-(1-naphthyl)benzenesulfonamide and Its Analogs in Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of benzenesulfonamide derivatives, with a focus on structures related to 4-methoxy-N-(1-naphthyl)benzenesulfonamide, against various cancer cell lines. Due to the limited availability of public data on the exact molecule, this guide draws upon published research of structurally similar compounds to provide insights into its potential anticancer activities and mechanisms of action.
Efficacy of Benzenesulfonamide Analogs Across Cancer Cell Lines
The antiproliferative activity of benzenesulfonamide derivatives is significantly influenced by the nature of the substituents on both the benzenesulfonamide core and the sulfonamide nitrogen. The following table summarizes the cytotoxic activities (IC50 values) of representative benzenesulfonamide analogs in various human cancer cell lines, providing a basis for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | SK-N-MC | Neuroblastoma | 25.2 | [1] |
| 4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | T-47D | Breast Cancer | 19.7 | [1] |
| Unspecified Sulfonamide Derivatives (Range) | MDA-MB-468 | Breast Cancer | < 30 | [2] |
| Unspecified Sulfonamide Derivatives (Range) | MCF-7 | Breast Cancer | < 128 | [2] |
| Unspecified Sulfonamide Derivatives (Range) | HeLa | Cervical Cancer | < 360 | [2] |
| Naphthalen-1-yloxyacetamide derivative (5d) | MCF-7 | Breast Cancer | 3.03 | [3] |
| Naphthalen-1-yloxyacetamide derivative (5c) | MCF-7 | Breast Cancer | 2.33 | [3] |
| Naphthalen-1-yloxyacetamide derivative (5e) | MCF-7 | Breast Cancer | 7.39 | [3] |
Postulated Signaling Pathways and Mechanism of Action
Benzenesulfonamide derivatives have been reported to exert their anticancer effects through various mechanisms. While the precise signaling pathway for this compound is not yet elucidated, related compounds have been shown to induce cell cycle arrest and apoptosis.
A plausible mechanism of action involves the inhibition of critical cell cycle regulators and the activation of apoptotic pathways. The diagram below illustrates a potential signaling cascade based on the known activities of similar sulfonamide compounds.
Figure 1. Postulated mechanism of action for benzenesulfonamide analogs.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Figure 2. Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Figure 3. Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI; e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key apoptosis-related proteins, such as cleaved caspases and members of the Bcl-2 family.
Detailed Protocol:
-
Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the apoptosis marker of interest (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
References
Comparative Analysis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide and Analogs as Potential Keap1-Nrf2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental findings related to 4-methoxy-N-(1-naphthyl)benzenesulfonamide and structurally similar compounds, with a focus on their potential as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). Direct experimental data for this compound (CAS 56799-97-4) is limited in publicly available literature. Therefore, this guide leverages data from closely related naphthalene sulfonamide analogs to provide a comprehensive analysis of their synthesis, biological activity, and underlying mechanisms of action.
Introduction to Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes. Inhibition of the Keap1-Nrf2 PPI has emerged as a promising therapeutic strategy for a variety of diseases characterized by inflammation and oxidative stress.[1][2] Naphthalene sulfonamide derivatives have been identified as a potent class of Keap1-Nrf2 PPI inhibitors.[3][4]
Synthesis of Naphthalene Sulfonamide Derivatives
The synthesis of N-(naphthalen-1-yl)benzenesulfonamide derivatives generally involves the reaction of a substituted benzenesulfonyl chloride with a naphthalenamine. The following protocol is a representative example for the synthesis of related sulfonamides.
Experimental Protocol: General Synthesis of N-(Aryl)benzenesulfonamides
A mixture of the appropriate sulfonyl chloride (1.0 equivalent) and the corresponding aniline or naphthylamine (1.0 equivalent) is dissolved in a suitable solvent such as pyridine or dichloromethane. The reaction mixture is stirred at room temperature or heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired sulfonamide product. Characterization is typically performed using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Biological Activity
While specific inhibitory data for this compound against Keap1-Nrf2 is not available, extensive research on analogous 1,4-bis(arylsulfonamido)naphthalene derivatives provides valuable insights into the structure-activity relationship (SAR) of this class of compounds. The following table summarizes the inhibitory potency of selected analogs.
| Compound ID | R (Substitution on Benzenesulfonamide) | IC₅₀ (nM) a | Reference |
| Analog 1 | 4-Methoxy | 28.6 | [1] |
| Analog 2 | 4-Methyl | 450 | [4] |
| Analog 3 | 4-Fluoro | >1000 | [4] |
| Analog 4 | 4-Bromo | 590 | [4] |
| Analog 5 | 2-Chloro-4,5-ethylenedioxy | 7.2 - 31.3 | [1] |
| Analog 6 | 2-(4-fluorobenzyloxy) on naphthalene core | 14.2 (TR-FRET) | [5] |
| a Determined by Fluorescence Polarization (FP) assay unless otherwise noted. |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Benzenesulfonamide Ring: Electron-donating groups, such as a 4-methoxy group, on the benzenesulfonamide moiety appear to be favorable for inhibitory activity against the Keap1-Nrf2 PPI.[4] In contrast, electron-withdrawing groups like fluoro and trifluoromethyl substituents tend to decrease potency.[4]
-
Naphthalene Core Modifications: Modifications to the naphthalene core can significantly impact activity. For instance, the introduction of a 2-(4-fluorobenzyloxy) group on the naphthalene scaffold of a related series of inhibitors resulted in a highly potent compound.[5]
-
Symmetry: Many of the most potent inhibitors in this class are symmetric 1,4-bis(arylsulfonamido)naphthalene derivatives.[1] However, recent studies are also exploring asymmetric designs.
Based on these SAR trends, it can be inferred that this compound, with its electron-donating methoxy group, possesses the key structural features for potential activity as a Keap1-Nrf2 PPI inhibitor.
Conclusion
The naphthalene sulfonamide scaffold represents a promising class of non-electrophilic inhibitors of the Keap1-Nrf2 protein-protein interaction. While direct experimental validation for this compound is pending, the existing body of research on analogous compounds provides a strong rationale for its potential biological activity. The established synthetic routes and the well-defined structure-activity relationships within this chemical series offer a solid foundation for the future investigation and development of this and related compounds as therapeutic agents for diseases associated with oxidative stress and inflammation. Further experimental studies are warranted to fully elucidate the inhibitory potency and cellular effects of this compound.
References
- 1. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Keap1-Nrf2 Protein-Protein Interaction Reduce Estrogen Responsive Gene Expression and Oxidative Stress in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Keap1-Nrf2 Protein-Protein Interaction Inhibitor Activating Intracellular Nrf2 Based on the Naphthalene-2-acetamide Scaffold, and its Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Confirming the Binding Mode of 4-methoxy-N-(1-naphthyl)benzenesulfonamide through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the binding mode of a novel sulfonamide inhibitor, 4-methoxy-N-(1-naphthyl)benzenesulfonamide. While direct mutagenesis studies for this specific compound are not yet available in published literature, this document presents a hypothetical study using a common sulfonamide target, Dihydropteroate Synthase (DHPS), to illustrate the experimental approach. The methodologies and data interpretation strategies outlined herein are broadly applicable for validating the mechanism of action of new chemical entities.
Hypothesized Binding Mode and the Role of Mutagenesis
Sulfonamide-based inhibitors typically function by competing with the natural substrate of an enzyme. For Dihydropteroate Synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway, sulfonamides mimic the substrate p-aminobenzoic acid (pABA).[1][2] It is hypothesized that this compound binds to the pABA-binding pocket of DHPS.
Site-directed mutagenesis is a powerful technique to validate this hypothesis. By systematically mutating amino acid residues predicted to be crucial for inhibitor binding, we can observe the impact on the inhibitor's potency. A significant increase in the half-maximal inhibitory concentration (IC50) for a mutant enzyme compared to the wild-type (WT) enzyme suggests that the mutated residue is critical for the binding of the compound.[3][4]
Data Presentation: A Comparative Analysis of Inhibitor Potency
The following table presents hypothetical data from an enzyme inhibition assay, comparing the potency of this compound and a known DHPS inhibitor, Sulfamethoxazole, against wild-type DHPS and several mutants with alterations in the putative pABA-binding pocket.
| Enzyme Variant | This compound IC50 (µM) | Sulfamethoxazole IC50 (µM) | Fold Change in IC50 (vs. WT) for Novel Compound |
| Wild-Type DHPS | 5.2 | 8.5 | 1.0 |
| Mutant 1 (F17L) | 156.8 | 245.2 | 30.2 |
| Mutant 2 (S18L) | 182.5 | 298.7 | 35.1 |
| Mutant 3 (T51M) | 210.3 | 350.1 | 40.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The hypothetical results indicate a significant loss of potency (30- to 40-fold increase in IC50) for this compound against the mutant DHPS enzymes. This substantial decrease in inhibitory activity strongly suggests that the mutated residues (F17, S18, and T51) are directly involved in the binding of the compound, thus supporting the hypothesized binding mode.
Experimental Protocols
Site-Directed Mutagenesis of DHPS
This protocol outlines the generation of DHPS mutants using a PCR-based method.
a. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
Ensure a minimum GC content of 40% and have the primers terminate in one or more G or C bases.
b. PCR Amplification:
-
Prepare a reaction mixture containing the plasmid DNA with the wild-type DHPS gene, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
-
Perform PCR with the following cycling parameters:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
c. Digestion of Parental DNA:
-
Add DpnI restriction enzyme to the PCR product. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
-
Incubate at 37°C for 1-2 hours.
d. Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the cells on a selective agar medium and incubate overnight at 37°C.
e. Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Sequence the DHPS gene to confirm the presence of the desired mutation and the absence of any secondary mutations.
DHPS Enzyme Inhibition Assay
This protocol describes how to measure the IC50 of the inhibitor.
a. Reagents and Materials:
-
Purified wild-type and mutant DHPS enzymes.
-
Substrates: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Inhibitors: this compound and Sulfamethoxazole, dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT).
-
96-well microplate.
-
Microplate reader.
b. Assay Procedure:
-
Add the assay buffer to the wells of the microplate.
-
Add serial dilutions of the inhibitor to the wells. Include a control with DMSO only.
-
Add the DHPS enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrates (pABA and DHPP).
-
Monitor the reaction kinetics by measuring the change in absorbance at a specific wavelength over time. The formation of the product, dihydropteroate, can be monitored spectrophotometrically.
c. Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Folate biosynthesis pathway highlighting DHPS inhibition.
Caption: Workflow for mutagenesis and inhibition assays.
Caption: Logic of confirming binding mode via mutagenesis.
References
- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 3. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
A Comparative Guide for Researchers in Drug Discovery
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1] The overexpression of certain isoforms, such as hCA IX and XII, is associated with various pathologies, including cancer, making them attractive targets for therapeutic intervention.[1][2] Sulfonamides are a well-established class of potent CA inhibitors.[1][3]
Comparative Inhibitory Activity of Benzenesulfonamide Derivatives
To contextualize the potential selectivity of 4-methoxy-N-(1-naphthyl)benzenesulfonamide, the following table summarizes the inhibition constants (Kᵢ) of structurally related benzenesulfonamides against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic, off-target isoforms), hCA IX, and hCA XII (tumor-associated, target isoforms). The data is compiled from various published studies and illustrates how modifications to the benzenesulfonamide scaffold influence potency and selectivity.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (IX/II) | Selectivity Ratio (XII/II) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 2.08 | 0.48 |
| 4-(Pyrazolyl)benzenesulfonamide urea (SH7s) | - | - | 15.9 | 55.2 | - | - |
| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-5-chloro-2-hydroxy-phenyl-1H-pyrazole-3-carboxamide (5f) | - | 61.3 | 8.5 | - | 0.14 | - |
| 4-(4-(Naphthalen-1-ylmethyleneamino)piperidine-1-carbonyl)benzenesulfonamide (related to topic compound) | 35.7 | 6.15 | 9.85 | 8.05 | 1.60 | 1.31 |
| 4-(4-(4-Methoxybenzylideneamino)piperidine-1-carbonyl)benzenesulfonamide (related to topic compound) | 45.8 | 4.25 | 15.4 | 9.25 | 3.62 | 2.18 |
Data compiled from multiple sources.[2][4][5] Note: Lower Kᵢ values indicate higher potency. Selectivity ratios are calculated as Kᵢ(off-target)/Kᵢ(target); a higher ratio indicates greater selectivity for the target isoform.
Experimental Protocols
The determination of carbonic anhydrase inhibition is typically performed using a stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.
Stopped-Flow CO₂ Hydration Assay Protocol:
-
Enzyme and Inhibitor Preparation: Purified, recombinant human CA isoforms are used. Stock solutions of the test compounds (e.g., benzenesulfonamide derivatives) are prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the assay buffer.
-
Assay Buffer: A buffer with a pH indicator is used, typically a HEPES-Tris buffer at pH 7.5, containing an indicator such as phenol red.
-
Reaction Initiation: The assay is performed in a stopped-flow instrument. One syringe contains the enzyme solution (with or without the inhibitor), and the other syringe contains a CO₂-saturated solution.
-
Data Acquisition: The rapid mixing of the two solutions initiates the enzymatic reaction. The hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.
-
Data Analysis: The initial rates of the reaction are determined from the absorbance change. The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated by plotting the reaction rates against the inhibitor concentration.
-
Kᵢ Determination: The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the context of carbonic anhydrase inhibition in cancer and the general workflow for assessing inhibitor selectivity, the following diagrams are provided.
Caption: Role of CAIX/XII in the tumor microenvironment and the effect of sulfonamide inhibitors.
Caption: General workflow for screening and selectivity profiling of carbonic anhydrase inhibitors.
Conclusion
The selectivity of benzenesulfonamide derivatives against different carbonic anhydrase isoforms is highly dependent on their substitution patterns. While specific data for this compound is lacking, the analysis of related compounds suggests that both the naphthyl and methoxy-phenyl moieties can be tuned to achieve potent and selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II. The provided experimental framework and workflow diagrams offer a guide for researchers to systematically evaluate the selectivity profiles of novel benzenesulfonamide inhibitors, a crucial step in the development of targeted and effective therapeutics.
References
- 1. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-methoxy-N-(1-naphthyl)benzenesulfonamide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-methoxy-N-(1-naphthyl)benzenesulfonamide (CAS Number: 56799-97-4), ensuring compliance with general laboratory safety standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on the safety data of structurally similar compounds, such as benzenesulfonamide derivatives, and general best practices for the disposal of solid organic laboratory waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Hazard Profile and Safety Precautions
Based on data for analogous compounds, this compound is anticipated to be a solid that may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile rubber, minimum thickness 0.11 mm |
| Eye Protection | Chemical safety goggles or face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. If dust is generated, use a NIOSH-approved N95 (or better) particulate respirator. |
Spill Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated to disperse any airborne dust.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the required personal protective equipment.
-
Contain the Spill: For a solid spill, carefully sweep the material into a designated chemical waste container. Avoid generating dust. For a solution, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Clean the Area: Once the bulk of the material is collected, decontaminate the area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Dispose of Waste: All contaminated materials, including cleaning supplies, must be placed in a sealed, labeled hazardous waste container for proper disposal.
Disposal Workflow
The following diagram outlines the decision-making process and subsequent actions for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
This compound should be treated as a non-halogenated solid organic waste.
-
Do not mix this waste with halogenated solvents, strong acids, strong bases, or oxidizers.[1]
2. Containerization:
-
Use a dedicated, properly labeled, and sealable container for the collection of solid chemical waste.[2] The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
3. Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA should be a secondary containment unit, away from general laboratory traffic and sources of ignition.
4. Final Disposal:
-
Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[3] The recommended disposal method for similar compounds is incineration by a licensed chemical destruction plant.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
Personal protective equipment for handling 4-methoxy-N-(1-naphthyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-methoxy-N-(1-naphthyl)benzenesulfonamide (CAS Number: 56799-97-4).
This document provides immediate and essential safety protocols, operational plans, and disposal procedures to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is critical to minimize risks and ensure a safe research environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the GHS07 pictogram, indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements |
| Eye and Face | Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation. |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for integrity before each use and replace them immediately if damaged. |
| Body | A flame-retardant lab coat must be worn and fully buttoned. |
| Respiratory | For handling fine powders or when dust generation is likely, a NIOSH-approved respirator with a particulate filter is required. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound, from pre-operational checks to post-operational cleanup.
A. Pre-Operational Checks:
-
Verify Equipment: Ensure a calibrated scale, appropriate glassware, and necessary handling tools (spatulas, weighing paper) are available and clean.
-
Safety Equipment Check: Confirm that the chemical fume hood is operational and that the safety shower and eyewash station are accessible and unobstructed.
-
Don PPE: Put on all required PPE as detailed in Table 1.
B. Step-by-Step Handling:
-
Transport: Carry the chemical container with both hands and use a secondary container for transport between lab benches.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.
-
Use weighing paper or a tared container to avoid direct contact with the balance pan.
-
Handle the solid gently to prevent dust generation.
-
-
Dissolving/Reaction:
-
Add the solid to the solvent or reaction mixture slowly.
-
If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
Keep the reaction vessel covered to the extent possible.
-
C. Post-Operational Cleanup:
-
Decontamination: Wipe down the work surface, balance, and any equipment used with a suitable solvent (e.g., 70% ethanol) and then with water.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weighing paper, etc.) in the designated hazardous waste container.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed, and puncture-resistant container designated for solid chemical waste. |
| Contaminated Labware | Rinse with a suitable solvent and collect the rinsate as liquid hazardous waste. Then wash with soap and water. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams. |
| Empty Containers | Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label before disposal as regular waste or recycling, depending on institutional policies. |
Final Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, typically via high-temperature incineration.
IV. Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Table 3: Emergency Response
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the area with a suitable solvent. |
| Major Spill | Evacuate the immediate area and alert others. Contact your institution's emergency response team. |
V. Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
